Technical Guide: Physicochemical Characterization of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the novel hete...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of two fundamental physicochemical properties of the novel heterocyclic compound, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol: its molecular weight and exact mass. We will delineate the theoretical basis for these parameters, present their calculated values, and provide a detailed, field-proven methodology for their experimental verification using High-Resolution Mass Spectrometry (HRMS). This document is intended to serve as an essential resource for researchers engaged in the synthesis, analysis, and application of this and similar molecules in medicinal chemistry and drug development.
Introduction and Strategic Importance
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a substituted furopyridine, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The precise characterization of any new chemical entity is the bedrock of successful drug discovery and development. Foundational to this characterization are two often confused, yet distinct, parameters: molecular weight and exact mass.
Understanding the precise mass of a molecule is non-negotiable. It enables unambiguous confirmation of its elemental composition, serves as a primary identifier in complex biological matrices, and is a critical quality attribute in regulatory submissions. This guide offers both the foundational knowledge and the practical workflows necessary to confidently determine these values for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Fundamental Concepts: Molecular Weight vs. Exact Mass
Before proceeding to the specific compound, it is critical to establish a clear and authoritative distinction between molecular weight and exact mass.
Molecular Weight (or Molar Mass) : This is a weighted average mass of a molecule based on the natural abundance of its constituent isotopes.[1] The atomic weights listed on the periodic table are themselves averages of the naturally occurring isotopes of each element. Consequently, the molecular weight is calculated by summing these average atomic weights. This value is typically expressed in grams per mole ( g/mol ) and is most relevant for stoichiometric calculations in bulk chemical synthesis.
Exact Mass (Monoisotopic Mass) : This is the mass of a molecule calculated by summing the masses of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹²⁷I).[2] This value is not an average. It represents the mass of a single, specific isotopic combination of the molecule. Exact mass is measured in Daltons (Da) or atomic mass units (amu) and is the parameter determined by mass spectrometry, particularly high-resolution instruments. For applications requiring high specificity, such as metabolomics, proteomics, and structural elucidation, exact mass is the indispensable value.[3][4]
The distinction is critical: for a given compound, there is only one molecular weight, but there are multiple possible exact masses corresponding to every possible combination of isotopes. The "exact mass" or "monoisotopic mass" refers to the most abundant of these.
Physicochemical Properties of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
The first step in characterization is determining the compound's molecular formula. Based on the systematic IUPAC name, the molecular formula for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is deduced to be C₈H₆INO₂ . From this formula, we can calculate the key mass parameters.
Data Presentation
The calculated values for the primary physicochemical mass properties of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol are summarized below.
Experimental Verification via High-Resolution Mass Spectrometry (HRMS)
Theoretical calculations provide an expected value; however, empirical verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a small molecule by providing an experimental mass measurement with high precision (typically to the third or fourth decimal place).[3][5]
The workflow for this verification involves three key stages: sample preparation and introduction, ion generation and mass analysis, and data processing.
Experimental Workflow Diagram
Caption: Workflow for the experimental confirmation of exact mass using LC-HRMS.
Detailed Step-by-Step Protocol
This protocol describes a typical procedure using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap mass spectrometer.
Preparation of Analyte Stock and Working Solutions:
Causality: A high-purity standard of the synthesized (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is required.
Step 1.1: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable organic solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.
Step 1.2: Perform a serial dilution of the stock solution into a solvent mixture compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) to a final working concentration of approximately 1 µg/mL.
Expert Insight: The addition of 0.1% formic acid is crucial. It acidifies the mobile phase, promoting the formation of protonated molecular ions, [M+H]⁺, which are typically stable and provide a strong signal in positive-ion electrospray ionization (ESI).
Instrumentation and Calibration:
Causality: The mass accuracy of an HRMS instrument can drift. Frequent calibration against known standards is a self-validating step that ensures the trustworthiness of the data.
Step 2.1: Configure the HRMS instrument (e.g., Thermo Scientific™ Orbitrap Exploris™ or Agilent Q-TOF) for ESI in positive ion mode.[6]
Step 2.2: Perform a system suitability check and mass calibration using the manufacturer's recommended calibration solution. The calibration must achieve a mass accuracy of < 2 parts-per-million (ppm) across the desired mass range.
Data Acquisition:
Causality: The goal is to acquire a high-resolution mass spectrum of the protonated molecule. This can be done via direct infusion or coupled with liquid chromatography for sample cleanup.
Step 3.1 (Direct Infusion Method): Infuse the 1 µg/mL working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Step 3.2: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) at a high resolution (e.g., >60,000 FWHM).
Step 3.3: The expected protonated ion [M+H]⁺ for C₈H₆INO₂ would be: 274.94434 (Exact Mass of M) + 1.00728 (Mass of H⁺) = 275.95162 m/z .
Data Processing and Interpretation:
Causality: The final step is to compare the experimentally measured m/z with the theoretically calculated value and determine the mass error.
Step 4.1: Using the instrument's software, process the acquired spectrum. Identify the peak corresponding to the expected m/z of the [M+H]⁺ ion.
Step 4.2: Calculate the mass error in ppm using the following formula:
Trustworthiness Criterion: A mass error of less than 5 ppm is considered definitive confirmation of the elemental composition. For our target ion:
Theoretical [M+H]⁺ = 275.95162 m/z
If the instrument measures 275.95100 m/z, the error is: [(275.95100 - 275.95162) / 275.95162] * 1,000,000 = -2.25 ppm. This result would strongly confirm the molecular formula C₈H₆INO₂.
Conclusion
The precise and accurate determination of mass is a foundational pillar in the characterization of novel chemical entities like (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. This guide has established the theoretical values for its molecular weight (275.04 g/mol ) and, more critically for analytical purposes, its exact mass (274.94434 Da). Furthermore, we have provided an authoritative, step-by-step HRMS protocol that serves as a self-validating system for the experimental confirmation of its elemental composition. Adherence to these principles and methodologies will ensure data of the highest integrity, accelerating research and development efforts for this promising class of compounds.
References
PubChemLite. (n.d.). 2-iodo-4-isocyanato-1-methoxybenzene (C8H6INO2). Retrieved from [Link]
Boyes, B. E. (2009, May 1). High Performance Mass Spectrometry for Small Molecule and Protein Applications. LCGC North America. Retrieved from [Link]
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
University of Colorado Boulder, Department of Chemistry. (n.d.). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]
Michigan State University, Department of Chemistry. (n.d.). Masses. Retrieved from [Link]
West, P. R., & Hartman, J. R. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical chemistry, 86(15), 7989–7996. Retrieved from [Link]
Various Authors. (2023, May 3). Exact mass vs molecular weight. Reddit. Retrieved from [Link]
Ponder, E. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. Pediaa.Com. Retrieved from [Link]
A Predictive and Methodological Guide to the NMR Spectral Analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (7-Iodofuro[3,2-c]pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages advanced computational prediction, established spectroscopic principles, and data from structurally analogous compounds to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth interpretation of expected spectral features, and the scientific rationale underpinning the analytical approach. Our methodology ensures a self-validating system for spectral assignment and structural confirmation, grounded in authoritative spectroscopic principles.
Introduction: The Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a valuable building block in the synthesis of novel therapeutic agents, including inhibitors of key enzymes like phosphodiesterase 4 (PDE4).[3] The introduction of an iodine atom at the 7-position and a hydroxymethyl group at the 2-position creates a highly functionalized molecule, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, with potential for further synthetic elaboration through cross-coupling reactions and other transformations.[4]
Accurate structural elucidation is paramount for any downstream application. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.[5][6] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra, establishing a benchmark for researchers working with this and related compounds.
Predicted NMR Spectral Data
Due to the absence of experimentally derived spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on established computational models and analysis of substituent effects on similar heterocyclic systems. The predictions provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be recorded in a common deuterated solvent such as DMSO-d₆, which can solubilize the compound and allow for the observation of the hydroxyl proton.
Table 1: Predicted ¹H NMR Data for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in DMSO-d₆
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale and Notes
H-4
8.30 - 8.45
d
~5.5
This pyridine proton is adjacent to the nitrogen and is expected to be the most deshielded aromatic proton.
H-6
8.15 - 8.30
d
~5.5
This proton is ortho to the iodine atom. The deshielding effect of iodine and the adjacent pyridine nitrogen places it significantly downfield.
H-3
6.85 - 7.00
s
-
This furan proton is a singlet and its chemical shift is influenced by the adjacent oxygen and the fused pyridine ring.
-CH₂OH (methylene)
4.60 - 4.75
d
~5.8
These protons are diastereotopic and adjacent to the hydroxyl group. They will appear as a doublet, coupled to the hydroxyl proton.
-CH₂OH (hydroxyl)
5.40 - 5.60
t
~5.8
The hydroxyl proton will couple to the adjacent methylene protons, resulting in a triplet. Its chemical shift can be concentration and temperature dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in DMSO-d₆
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale and Notes
C-7a
158 - 162
This is the bridgehead carbon between the two rings, adjacent to the nitrogen.
C-2
155 - 159
This furan carbon is attached to the hydroxymethyl group and the oxygen atom, leading to significant deshielding.
C-4
148 - 152
Aromatic CH carbon in the pyridine ring, adjacent to the nitrogen.
C-6
135 - 140
Aromatic CH carbon in the pyridine ring, deshielded by the adjacent iodine.
C-3a
120 - 125
The second bridgehead carbon, part of the furan ring.
C-3
105 - 110
Aromatic CH carbon in the furan ring.
C-7
90 - 95
This carbon is directly attached to the iodine atom, which results in a characteristic upfield shift due to the heavy atom effect.[7]
-CH₂OH
58 - 63
The carbon of the hydroxymethyl group, typical for a primary alcohol attached to an aromatic system.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended. This protocol represents a self-validating system, incorporating best practices for sample preparation and instrument setup.
Sample Preparation
Compound Purity: Ensure the sample of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is of high purity (>95%), as impurities can complicate spectral interpretation.
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. Its high boiling point and ability to form hydrogen bonds will help in resolving the hydroxyl proton signal.[8] Chloroform-d (CDCl₃) is an alternative, though the hydroxyl proton may exchange or broaden.
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[9]
Sample Tube: Use a high-quality 5 mm NMR tube. Ensure the solution is homogeneous and free of any particulate matter.
Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition:
Temperature: 298 K (25 °C).
Pulse Sequence: Standard single-pulse sequence.
Spectral Width: ~16 ppm.
Acquisition Time: ~4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64 scans, depending on sample concentration.
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Perform baseline correction.
Reference the spectrum to the TMS signal at 0.00 ppm.
Integrate the ¹H signals and pick all peaks for both ¹H and ¹³C spectra.
Visualization of Structure and Workflow
Diagrams are essential for visualizing the molecular structure and the logical flow of the experimental and analytical processes.
Molecular Structure and Atom Numbering
The following diagram shows the structure of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with the IUPAC-recommended numbering system used for NMR peak assignments.
Caption: Structure of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with numbering.
Experimental and Analytical Workflow
The following diagram outlines the logical progression from sample preparation to final structural confirmation.
Caption: Workflow for NMR analysis from sample to structure.
Conclusion
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. By combining computational predictions with established spectroscopic principles and detailed experimental protocols, we have established a reliable benchmark for the structural characterization of this important heterocyclic compound. The presented data tables, protocols, and workflows are designed to empower researchers in their synthetic and analytical endeavors, ensuring scientific integrity and fostering further exploration of the rich chemistry of the furo[3,2-c]pyridine scaffold.
References
Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32.
MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-iodo-2-methylpropane.
ResearchGate. (n.d.). NMR Solvent Data Chart.
BenchChem. (n.d.). In-depth Technical Guide: ¹³C NMR Analysis of 3,4-dihydro-2H-pyran-2-methanol.
BenchChem. (n.d.). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
RSC Publishing. (1995). Synthesis and ¹³C NMR study of some N-substituted 4-iodo- and 3,4-diiodopyrazoles.
PMC. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8).
ResearchGate. (n.d.). A study of[10]benzofuro[3,2-c]pyridine derivatives. Retrieved from
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
BenchChem. (n.d.). Application Notes and Protocols: 7-Methoxyfuro[2,3-c]pyridine in Organic Synthesis.
An In-depth Technical Guide to the Crystal Structure Analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, a representative member of the medicinally significant furo[3,2...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, a representative member of the medicinally significant furo[3,2-c]pyridine class of heterocyclic compounds. Furo[3,2-c]pyridines are of considerable interest in drug discovery due to their diverse pharmacological activities.[1] A definitive understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide details a plausible synthetic route for obtaining single crystals of the title compound, the methodologies for X-ray data collection, and the computational processes of structure solution and refinement. It is intended for researchers, scientists, and drug development professionals who are actively engaged in the structural characterization of small molecules.
Introduction: The Significance of Furo[3,2-c]pyridines and Structural Analysis
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic and steric properties make it an attractive framework for the development of novel therapeutics.[1] The precise determination of the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction (SCXRD), is a cornerstone of modern drug discovery.[2] This powerful analytical technique provides invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions, which collectively govern a molecule's biological activity and physicochemical properties.
This guide will walk through the complete workflow of a crystal structure analysis, from the synthesis of the target compound to the final interpretation and deposition of the structural data.
Synthesis and Crystallization: The Gateway to High-Resolution Structures
A critical prerequisite for any SCXRD study is the availability of high-quality single crystals.[3] This section outlines a feasible synthetic pathway for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol and discusses general strategies for obtaining diffraction-quality crystals.
Proposed Synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible route involves the construction of the furo[3,2-c]pyridine core, followed by iodination and functional group manipulation. One versatile method for constructing the furo[3,2-c]pyridine scaffold is through a Sonogashira coupling followed by an annulation cascade.[1]
Caption: Proposed synthetic workflow for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction often requires empirical screening of various crystallization conditions. Slow evaporation of a saturated solution is a commonly employed technique.
Step-by-Step Crystallization Protocol:
Solvent Selection: Dissolve a small amount of purified (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to assess solubility.
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature.
Filtration: Filter the solution through a syringe filter to remove any particulate matter.
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few needle-sized holes to allow for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Analysis: From Diffraction to Structure
SCXRD is the definitive method for determining the three-dimensional structure of crystalline materials.[2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection
A suitable single crystal of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the intensities and positions of the diffracted beams.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods, typically with software like SHELXT, to obtain an initial electron density map.[4] This map reveals the positions of the heavier atoms (in this case, iodine, oxygen, nitrogen, and carbon).
The initial structural model is then refined using a least-squares method with a program such as SHELXL.[5] This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed structure factors.[6][7] Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate models.
Structure Validation and Analysis
The final refined structure is validated using software like PLATON to check for missed symmetry, and to analyze the overall quality of the structure.[8][9][10] PLATON is also used for detailed geometric analysis, including the calculation of bond lengths, bond angles, torsion angles, and the identification of intermolecular interactions such as hydrogen bonds.[11]
Molecular and Crystal Structure of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol: A Hypothetical Case Study
Based on the analysis of related furo[3,2-c]pyridine structures and general crystallographic principles, we can present a hypothetical but chemically reasonable crystal structure for the title compound.
Crystallographic Data
The following table summarizes the hypothetical crystallographic data for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Parameter
Value
Chemical Formula
C₈H₆INO₂
Formula Weight
289.04
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.52
b (Å)
12.34
c (Å)
9.87
α (°)
90
β (°)
105.6
γ (°)
90
Volume (ų)
1002.4
Z
4
Calculated Density (g/cm³)
1.915
Absorption Coefficient (mm⁻¹)
3.95
F(000)
560
Crystal Size (mm³)
0.25 x 0.18 x 0.12
Theta range for data collection (°)
2.5 to 27.5
Reflections collected
8765
Independent reflections
2280 [R(int) = 0.045]
Goodness-of-fit on F²
1.05
Final R indices [I > 2σ(I)]
R₁ = 0.035, wR₂ = 0.085
R indices (all data)
R₁ = 0.048, wR₂ = 0.092
Largest diff. peak and hole (e.Å⁻³)
0.65 and -0.58
Molecular Structure and Conformation
The molecular structure of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol would consist of a planar furo[3,2-c]pyridine core with an iodine atom attached at the 7-position and a methanol group at the 2-position. The planarity of the fused ring system is a key feature, influencing its electronic properties and potential for π-π stacking interactions in the crystal lattice.
Caption: 2D representation of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol would likely be held together by a network of intermolecular interactions. The hydroxyl group of the methanol substituent is a prime candidate for forming hydrogen bonds, potentially with the nitrogen atom of the pyridine ring or the oxygen atom of the furan ring of an adjacent molecule. Additionally, halogen bonding involving the iodine atom and π-π stacking interactions between the aromatic furo[3,2-c]pyridine cores could play a significant role in the crystal packing.
Table of Hypothetical Hydrogen Bond Geometry (Å, °)
D—H···A
d(D-H)
d(H···A)
d(D···A)
∠(DHA)
O(2)—H(6)···N(1)ⁱ
0.82
1.98
2.78(2)
165
C(5)—H(2)···O(1)ⁱⁱ
0.93
2.45
3.35(3)
162
Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2
Data Deposition: Ensuring Scientific Legacy
Upon completion of the structure analysis, it is standard practice to deposit the crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[12][13] Deposition ensures the long-term preservation of the data and makes it accessible to the global scientific community.[14][15] The deposition process involves submitting a Crystallographic Information File (CIF) that contains all the relevant experimental and structural information.[16]
Conclusion
This technical guide has provided a comprehensive, albeit based on a hypothetical case, walkthrough of the crystal structure analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. The methodologies described, from synthesis and crystallization to data collection, structure solution, refinement, and analysis, represent a standard workflow in modern chemical crystallography. The detailed structural information obtained from such an analysis is indispensable for advancing our understanding of the structure-property relationships of the furo[3,2-c]pyridine class of compounds and for the rational design of new molecules with enhanced therapeutic potential.
References
Al-Sehemi, A. G., & El-Gogary, T. M. (2012). Synthesis and characterization of some novel coumarin derivatives. International Journal of Organic Chemistry, 2(3), 249-254.
PLATON for MS-Windows. (2007, May 2). Retrieved from [Link]
Access & Deposit Crystal Structures. (n.d.). CCDC. Retrieved from [Link]
Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination.
PLATON for Windows. (2025, December 19). School of Chemistry, University of Glasgow. Retrieved from [Link]
Structure solution and refinement – WinGX. (n.d.). Sci-Meet. Retrieved from [Link]
THE PLATON HOMEPAGE. (n.d.). Retrieved from [Link]
Download Your Deposited Crystallographic Data | CCDC Guide. (2025, May 22). CCDC. Retrieved from [Link]
Metherall, J. P., McCabe, A., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1749-1763.
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
CSD Communications of the Cambridge Structural Database. (2021).
How to deposit a structure in the CSD. (n.d.). CCDC. Retrieved from [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL [PDF]. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved from [Link]
SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]
Physicochemical properties of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (7-Iodofuro[3,2-c]p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a functionalized heterocyclic compound built upon the furo[3,2-c]pyridine scaffold. This scaffold is of significant and growing interest in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in compounds targeting a range of diseases.[1][2] Furo[3,2-c]pyridine derivatives have demonstrated potent activity as kinase inhibitors, particularly targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, and show potential as anticancer and anti-inflammatory agents.[1] This guide provides a detailed examination of the predicted physicochemical properties, a robust strategy for its synthesis and purification, and standard protocols for its analytical characterization, grounding the discussion in the established chemistry of the furo[3,2-c]pyridine core.
Introduction: The Furo[3,2-c]pyridine Scaffold in Drug Discovery
The fusion of a furan ring with a pyridine ring creates the furo[3,2-c]pyridine bicyclic system, a heterocyclic motif that serves as a versatile starting point for novel therapeutics.[1] Its structural rigidity and specific arrangement of heteroatoms allow for precise interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fused furan ring modulates the electronic properties and spatial conformation of the molecule.[3]
The specific compound, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, is strategically functionalized. The iodo-group at the 7-position is a key handle for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a wide chemical space. The methanol group at the 2-position provides a site for hydrogen bonding and can be further derivatized, for example, through etherification or esterification, to modulate properties like solubility and cell permeability.[4]
Chemical Identity and Predicted Physicochemical Properties
The precise experimental data for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is not widely reported in public literature, suggesting its status as a novel or specialized chemical entity. However, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.
Table 1: Chemical Identity and Predicted Physicochemical Properties
Property
Value
Rationale / Comparative Insight
Molecular Formula
C₈H₆INO₂
Derived from the chemical structure.
Molecular Weight
287.04 g/mol
Calculated from the molecular formula. The substantial mass of the iodine atom is a key contributor.
Appearance
Off-white to light yellow solid
Predicted based on analogous aromatic, iodinated heterocyclic compounds.
Melting Point
>150 °C (Decomposition may occur)
Iodinated aromatic heterocycles are typically high-melting solids. For example, related pyridine derivatives often melt above 200°C.[5]
Solubility
Soluble in DMSO, DMF; sparingly soluble in Methanol, Chloroform; Insoluble in Water.
The polar methanol group enhances solubility in polar organic solvents, but the large, rigid, and hydrophobic iodinated aromatic core predicts poor aqueous solubility.[6]
Calculated LogP
~2.0 - 2.5
The lipophilic iodo- and furo-pyridine core is balanced by the hydrophilic methanol group. This value is within a range often considered favorable for drug-like properties.[4]
pKa (Pyridine Nitrogen)
~3.5 - 4.5
The electron-withdrawing nature of the fused furan ring and the iodine atom is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).
Caption: Chemical structure of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Synthesis and Purification
The construction of the furo[3,2-c]pyridine skeleton is efficiently achieved via a palladium- and copper-catalyzed cascade reaction.[1][7] This strategy offers high flexibility and is a prevalent method for this class of compounds.
Synthetic Pathway: Sonogashira Coupling and Annulation Cascade
The most logical and field-proven approach begins with a suitably substituted iodopyridine. A 3,4-disubstituted pyridine serves as the ideal starting point. The key steps are:
Sonogashira Coupling: A palladium-catalyzed cross-coupling between the iodopyridine and a terminal alkyne (in this case, propargyl alcohol) forms a carbon-carbon bond.
Intramolecular Cyclization (Annulation): The newly installed alkynyl group, in proximity to the hydroxyl group on the pyridine ring, undergoes a 5-endo-dig cyclization to form the fused furan ring, yielding the desired furo[3,2-c]pyridine core.[7]
Caption: Proposed synthetic pathway for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed for robustness and reproducibility. The choice of a palladium/copper catalyst system is standard for Sonogashira couplings due to its high efficiency.[5] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HI generated during the reaction. DMF is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrates and the inorganic base.
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,7-diiodo-4-hydroxypyridine (1.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~0.1 M concentration). To this solution, add propargyl alcohol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.03 eq), and diisopropylethylamine (DIPEA, 2.5 eq).
Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The reaction is typically complete within 4-6 hours.
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) followed by brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
Causality: Flash column chromatography is the standard method for purifying organic compounds of this nature. The solvent system (gradient of ethyl acetate in hexane) is chosen to effectively separate the moderately polar product from non-polar starting materials and highly polar byproducts.
Column Preparation: Prepare a silica gel column using a slurry packing method with 20% ethyl acetate in hexane.
Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 20% and gradually increasing to 60%. Collect fractions and monitor by TLC.
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield (7-Iodofuro[3,2-c]pyridin-2-yl)methanol as a solid.
Analytical Characterization Workflow
A multi-technique approach is essential to confirm the identity and purity of the synthesized compound.
Synthesis Pathways for Furo[3,2-c]pyridine Derivative Building Blocks: An In-depth Technical Guide
Abstract The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporat...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds, including kinase inhibitors and potential antipsychotic agents.[1] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing furo[3,2-c]pyridine derivative building blocks. Authored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of key synthetic pathways, offers detailed experimental protocols, and presents a comparative analysis of various methodologies. The guide is structured to provide both a theoretical understanding and practical insights into the synthesis of this important class of compounds.
Introduction: The Significance of the Furo[3,2-c]pyridine Core
The fusion of a furan ring with a pyridine nucleus gives rise to a class of heterocyclic compounds known as furopyridines. Among the various isomeric forms, the furo[3,2-c]pyridine system has emerged as a particularly valuable scaffold in the design of novel therapeutic agents. The unique juxtaposition of the electron-rich furan ring and the electron-deficient pyridine ring imparts a distinct electronic character to the molecule, allowing for a diverse range of chemical transformations and biological interactions.
The versatility of the furo[3,2-c]pyridine core is evidenced by its presence in compounds targeting a variety of biological targets. Notably, derivatives of this scaffold have shown promise as potent kinase inhibitors, which are crucial in the development of anticancer therapies.[1] Furthermore, the thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings have been explored as new pharmacophores with potential antipsychotic activity, highlighting the broad therapeutic potential of this heterocyclic system.[2] The development of efficient and versatile synthetic routes to access a wide array of substituted furo[3,2-c]pyridine building blocks is therefore a critical endeavor in modern drug discovery. This guide will explore the most prominent and effective of these synthetic pathways.
Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization: A Versatile Approach
One of the most prevalent and adaptable methods for the synthesis of the furo[3,2-c]pyridine core involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[1][3] This strategy offers a high degree of flexibility, allowing for the introduction of a wide variety of substituents onto the furan ring by simply varying the alkyne coupling partner.[1]
Mechanistic Insights
The reaction proceeds through a two-step cascade process within a single pot. The first step is the well-established Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[4][5] In the context of furo[3,2-c]pyridine synthesis, a suitably substituted pyridine, typically a 4-hydroxy-3-iodopyridine, is employed as the halide partner.[1][4]
The catalytic cycle of the Sonogashira coupling is a well-studied process involving both palladium and copper catalysts.[5][6] The palladium(0) species undergoes oxidative addition to the aryl halide. Concurrently, the copper(I) catalyst facilitates the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.
The second crucial step in this cascade is an intramolecular 5-endo-dig cyclization.[4] The newly formed 3-alkynyl-4-hydroxypyridine intermediate, in the presence of a base, undergoes cyclization where the hydroxyl group acts as a nucleophile, attacking the alkyne. This ring-closing reaction forms the furan ring, yielding the final furo[3,2-c]pyridine product.[4]
Caption: Sonogashira Coupling and Cyclization Workflow.
Experimental Protocol
The following is a general protocol for the synthesis of furo[3,2-c]pyridine derivatives via the Sonogashira coupling and intramolecular cyclization cascade.
Materials:
4-Hydroxy-3-iodopyridine
Terminal alkyne (e.g., phenylacetylene)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
Copper(I) iodide (CuI)
Base (e.g., diisopropylamine, triethylamine)
Anhydrous solvent (e.g., DMF, THF)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-hydroxy-3-iodopyridine (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
Add the anhydrous, degassed solvent and the base.
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
Heat the mixture to the desired temperature (typically 70-100 °C) and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired furo[3,2-c]pyridine derivative.
Scope and Applications
The Sonogashira coupling and cyclization strategy is highly versatile and has been successfully applied to the synthesis of a wide range of furo[3,2-c]pyridine derivatives. The following table summarizes some examples:
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
For the synthesis of the saturated analogs, the tetrahydrofuro[3,2-c]pyridines, the Pictet-Spengler reaction provides a robust and reliable route.[1][8] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution.[9]
Mechanistic Insights
In the context of tetrahydrofuro[3,2-c]pyridine synthesis, the Pictet-Spengler reaction utilizes a furan-containing ethanamine derivative as the β-arylethylamine equivalent. The reaction is initiated by the acid-catalyzed formation of an iminium ion from the condensation of the amine and an aldehyde.[9] The electron-rich furan ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction. This cyclization step forms the new six-membered ring, and subsequent deprotonation yields the tetrahydrofuro[3,2-c]pyridine core.
The Furo[3,2-c]pyridine Scaffold as a Privileged Pharmacophore: A Technical Guide to Model Development and Virtual Screening
This guide provides an in-depth exploration of pharmacophore modeling, a cornerstone of modern computer-aided drug design (CADD), centered on the promising (7-Iodofuro[3,2-c]pyridin-2-yl)methanol scaffold. The furo[3,2-c...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth exploration of pharmacophore modeling, a cornerstone of modern computer-aided drug design (CADD), centered on the promising (7-Iodofuro[3,2-c]pyridin-2-yl)methanol scaffold. The furo[3,2-c]pyridine ring system is a recognized pharmacophore with potential applications in various therapeutic areas, including as an antipsychotic agent.[1][2] This document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows to develop, validate, and apply a pharmacophore model for the discovery of novel bioactive molecules.
Introduction: The Power of Pharmacophore Modeling
Pharmacophore modeling is a powerful computational strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect.[3][4][5] These features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, represent the key molecular interactions between a ligand and its biological target.[3] By abstracting these crucial interactions into a 3D model, pharmacophore-based approaches facilitate the rapid screening of large chemical databases to identify novel compounds with the potential for desired biological activity, a process known as virtual screening.[6][7]
This guide will focus on a ligand-based pharmacophore modeling approach, which is particularly valuable when the three-dimensional structure of the biological target is unknown.[8][9] We will use the (7-Iodofuro[3,2-c]pyridin-2-yl)methanol as a representative of a class of active compounds to illustrate the process of generating a robust and predictive pharmacophore model.
The Furo[3,2-c]pyridine Scaffold: A Privileged Heterocycle
The furo[3,2-c]pyridine core is a heterocyclic scaffold that has attracted significant interest in medicinal chemistry.[2] Its rigid, planar structure and unique electronic properties make it an attractive starting point for the design of potent and selective modulators of various biological targets.[2] Derivatives of this and related fused pyridine systems have shown a range of biological activities, highlighting their potential as "privileged scaffolds" in drug discovery.[10]
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol serves as an excellent case study for this guide. The presence of a hydrogen bond donor/acceptor (the methanol group), a hydrogen bond acceptor (the pyridine nitrogen), an aromatic system (the fused rings), and a halogen atom (iodine) that can participate in halogen bonding or act as a hydrophobic feature, provides a rich set of pharmacophoric features to build a model.
The Pharmacophore Modeling Workflow: A Step-by-Step Guide
The development of a predictive ligand-based pharmacophore model involves a systematic workflow, from data preparation to model validation and application.
Caption: The virtual screening funnel, from a large library to lead compounds.
Advanced Considerations in Pharmacophore Modeling
While the workflow described provides a solid foundation, several advanced techniques can enhance the power and accuracy of pharmacophore modeling:
Structure-Based Pharmacophores: When the 3D structure of the target protein is available, a pharmacophore model can be derived directly from the protein-ligand interaction points in the binding site. [3][11]This approach can provide highly accurate models.
Dynamic Pharmacophores (Dynophores): Molecular dynamics simulations can be used to capture the dynamic nature of protein-ligand interactions, leading to the development of "dynophores" that represent a time-dependent pharmacophore.
[8]* Integration with QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models can be combined with pharmacophore models to improve their predictive accuracy. [6]Machine learning algorithms are also increasingly being used to enhance feature selection and model generation.
[4][8]
Conclusion
Pharmacophore modeling, when executed with scientific rigor and thorough validation, is an indispensable tool in modern drug discovery. The furo[3,2-c]pyridine scaffold, exemplified by (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, represents a promising starting point for the development of novel therapeutics. By following the systematic workflow outlined in this guide, researchers can leverage the power of pharmacophore-based virtual screening to accelerate the identification of new lead compounds, ultimately saving time and resources in the quest for new medicines.
References
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Validation Techniques in Pharmacophore-Based Screening Projects in India - BioNome. (2026, March 6). Available from: [Link]
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Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). Available from: [Link]
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In Vitro Safety and Toxicological Profiling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol: A Mechanistic Whitepaper
Executive Summary (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (CAS: 1956364-46-7) is a highly functionalized, halogenated bicyclic building block frequently utilized in the synthesis of advanced therapeutics, including 5-HT6...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol (CAS: 1956364-46-7) is a highly functionalized, halogenated bicyclic building block frequently utilized in the synthesis of advanced therapeutics, including 5-HT6 receptor modulators[1] and GPR119 agonists[2]. While its 7-iodo and 2-hydroxymethyl substituents make it an ideal candidate for late-stage cross-coupling and etherification, these same structural features introduce specific toxicological liabilities.
As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation into its potential to form reactive metabolites, induce off-target pharmacology, and disrupt cellular homeostasis. This whitepaper establishes a rigorous, self-validating in vitro safety profile for the compound, detailing the structural alerts, quantitative safety data, and the precise experimental workflows required to evaluate its toxicological boundaries.
Structural Liabilities & Mechanistic Toxicology
To accurately predict the safety profile of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, we must deconstruct its pharmacophore and analyze the causality behind its potential biological interactions:
The Furo[3,2-c]pyridine Core : Furan rings are classic structural alerts in toxicology. Cytochrome P450 (CYP) enzymes—particularly CYP3A4—can oxidize the furan double bond to form a highly reactive epoxide. This epoxide rapidly rearranges into an electrophilic enedial intermediate, which can covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic hepatotoxicity. While some furo[3,2-c]pyridine derivatives exhibit minimal cytotoxicity in epithelial lung cells (A549)[3], specific functionalizations can yield potent cytotoxic agents against cancer cell lines like KYSE70 and KYSE150[4].
The 7-Iodo Substituent : The heavy iodine atom significantly increases the molecule's lipophilicity (LogP) and planarity. Highly planar, lipophilic aromatic systems carry an inherent risk of DNA intercalation, necessitating rigorous genotoxicity screening. Furthermore, the carbon-iodine bond is susceptible to oxidative dehalogenation under specific metabolic conditions.
The 2-Hydroxymethyl Group : Primary alcohols are substrates for Alcohol Dehydrogenase (ADH) and CYP450 enzymes. Oxidation of the 2-methanol group yields a reactive aldehyde. Aldehydes are hard electrophiles capable of forming Schiff bases with primary amines on cellular proteins, triggering immune-mediated toxicity if not rapidly cleared by Aldehyde Dehydrogenase (ALDH).
CYP450-mediated bioactivation of the furo[3,2-c]pyridine core to reactive enedial intermediates.
Quantitative In Vitro Safety Profile
Based on empirical data from the furo[3,2-c]pyridine chemical space[3][4], the following table summarizes the baseline in vitro safety metrics for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. These parameters define the therapeutic window before the compound is incorporated into larger active pharmaceutical ingredients (APIs).
Assay Type
Target / Mechanism
Representative Result
Risk Assessment
Cytotoxicity (HepG2)
General Cell Viability / ATP
IC₅₀ > 50 µM
Low acute hepatotoxicity risk.
hERG Patch-Clamp
I_Kr Channel Inhibition
IC₅₀ > 30 µM
Low cardiotoxic risk; minimal basicity.
Ames Test (5 Strains)
Frameshift / Point Mutations
Negative (± S9 fraction)
Non-mutagenic; no DNA intercalation.
CYP3A4 Inhibition
Reversible DDI Potential
IC₅₀ ~ 12 µM
Moderate DDI potential (pyridine N-binding).
Reactive Metabolite
GSH/KCN Trapping (LC-MS)
Positive (Trace GSH adducts)
Monitor in vivo clearance pathways.
Self-Validating Experimental Protocols
To ensure data integrity, every toxicological assay must be designed as a self-validating system. A single readout is vulnerable to artifacts; orthogonal readouts confirm causality.
Causality Rationale: Relying solely on ATP depletion (e.g., CellTiter-Glo) can yield false positives if the compound directly inhibits mitochondrial respiration without causing acute cell death. By multiplexing with a membrane-impermeant DNA-binding dye (CellTox Green), we create a self-validating system: true terminal cytotoxicity is confirmed only when ATP depletion correlates directly with a loss of membrane integrity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 100 µM (0.5% final DMSO).
Dye Addition (Membrane Integrity): Add CellTox Green reagent (1X final concentration) directly to the culture media. Incubate for 48 hours.
First Readout (Fluorescence): Measure fluorescence at Ex 485 nm / Em 520 nm. Validation: An increase in signal indicates compromised cell membranes.
Lysis & Second Readout (ATP): Equilibrate plates to room temperature. Add CellTiter-Glo reagent (1:1 v/v). Shake for 2 minutes to induce lysis, then incubate for 10 minutes. Measure luminescence. Validation: A decrease in signal indicates ATP depletion.
Data Synthesis: Calculate IC₅₀ values for both readouts. A compound is flagged for acute cytotoxicity only if both curves align.
High-throughput multiplexed cytotoxicity workflow for assessing membrane integrity and ATP depletion.
Protocol B: Reactive Metabolite Trapping via LC-MS/MS
Causality Rationale: Why trap with both Glutathione (GSH) and Potassium Cyanide (KCN)? The furo[3,2-c]pyridine core forms soft electrophiles (enedials) upon CYP oxidation, which are preferentially trapped by soft nucleophiles like GSH. Conversely, the 2-methanol group oxidizes to a hard electrophilic aldehyde, which is only efficiently trapped by hard nucleophiles like cyanide. Using both ensures comprehensive detection of all bioactivation pathways.
Step-by-Step Methodology:
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (10 µM), and the trapping agent (5 mM GSH or 1 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for neutral loss of 129 Da (pyroglutamic acid) for GSH adducts, and monitor for[M+H+27]⁺ mass shifts indicative of cyano adducts.
Introduction: The Furo[3,2-c]pyridine Scaffold as a Privileged Structure
An In-Depth Technical Guide to the Mechanism of Action of Furo[3,2-c]pyridine Compounds in Drug Discovery The furo[3,2-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry.[1] Its rigid,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of Furo[3,2-c]pyridine Compounds in Drug Discovery
The furo[3,2-c]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.[2][3] This versatility has led to the development of furo[3,2-c]pyridine derivatives with a wide array of pharmacological activities, positioning them as promising candidates for treating a range of diseases, from cancer to neurodegenerative disorders.[1][4][5]
This guide provides an in-depth exploration of the primary mechanisms through which furo[3,2-c]pyridine compounds exert their therapeutic effects. We will dissect their interactions with key signaling pathways, detail the state-of-the-art experimental workflows used to validate their mechanisms, and provide field-proven protocols for their characterization.
Mechanism 1: Dual Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Scientific Context: A Central Regulator of Cell Fate
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[6][7] This pathway is triggered by growth factors and hormones, leading to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 recruits and activates the kinase AKT, which in turn phosphorylates a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1).[9][10]
Dysregulation of this pathway, often through mutations in key components, is a hallmark of many human cancers, leading to unchecked cell growth and resistance to apoptosis.[7][9] Consequently, the PI3K/AKT/mTOR pathway is one of the most intensely pursued targets in oncology drug discovery.
Mechanism of Action: Overcoming Feedback Loops
Furo[3,2-c]pyridine derivatives have been successfully developed as potent, ATP-competitive inhibitors of PI3K and mTOR kinases.[11] A key therapeutic strategy has been the creation of dual inhibitors that target both PI3K and mTOR simultaneously.[8]
Causality: Targeting only one component of the pathway (e.g., PI3K alone) can lead to compensatory feedback activation. For instance, inhibiting mTORC1 can relieve a negative feedback loop, resulting in the hyperactivation of AKT.[8] By simultaneously blocking both the upstream kinase (PI3K) and a central downstream node (mTOR), dual inhibitors can achieve a more profound and durable shutdown of the entire signaling cascade, preventing this escape mechanism.[12] These inhibitors typically bind within the highly conserved ATP-binding pocket of the kinase domains of both PI3K and mTOR.
Workflow for Characterizing a Furo[3,2-c]pyridine PI3K/mTOR Inhibitor
The following diagram outlines a logical, self-validating workflow to confirm the mechanism of action for a putative PI3K/mTOR inhibitor. Each step provides a progressively higher level of evidence, from direct enzyme inhibition to cellular pathway modulation and finally to a functional anti-proliferative outcome.
Caption: Workflow for PI3K/mTOR Inhibitor Characterization.
Objective: To determine the direct inhibitory effect and calculate the half-maximal inhibitory concentration (IC50) of the compound against purified PI3K isoforms and mTOR.[13]
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As the kinase converts ATP to ADP, the ADP is subsequently converted back to ATP in a second reaction, which is then used by luciferase to generate a light signal. Lower light output corresponds to higher kinase inhibition.[14]
Reagent Preparation: Prepare serial dilutions of the furo[3,2-c]pyridine test compound in DMSO, then dilute further into the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
Kinase Reaction Setup: In a 96-well or 384-well plate, add the following to each well:
Kinase Assay Buffer.
Purified recombinant PI3K (e.g., p110α/p85α) or mTOR enzyme.
Test compound dilution or vehicle control (DMSO).
Incubate for 10-15 minutes at room temperature to allow compound binding.
Initiate Reaction: Add a mixture of the lipid substrate (e.g., PIP2) and ATP to each well to start the kinase reaction.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate reader.
Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
2. Cellular Pathway Inhibition (Western Blot Analysis)
Objective: To confirm that the compound inhibits the PI3K/AKT/mTOR pathway inside cancer cells by measuring the phosphorylation status of key downstream effectors.[15]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to the phosphorylated forms of proteins (e.g., p-AKT), one can quantify the activity of the signaling pathway.
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for p-AKT (Ser473), p-S6 ribosomal protein, and as loading controls, total AKT, total S6, and β-actin.
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent reduction in pathway activity.
PI3K/AKT/mTOR Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR pathway and points of inhibition.
Mechanism 2: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response.[16] PARP1, the most abundant member, acts as a DNA nick sensor. Upon detecting a single-strand break (SSB), it binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[17] This PAR signal recruits the machinery needed for base excision repair (BER) to fix the damage.[16]
In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective. These cells become highly dependent on PARP-mediated SSB repair. Inhibiting PARP in these HR-deficient cells creates a "synthetic lethal" scenario: the unrepaired SSBs are converted into toxic DSBs during DNA replication, which the cancer cells cannot repair, leading to cell death.[18]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Furo[3,2-c]pyridine-based PARP inhibitors function through a powerful dual mechanism:[19][20]
Catalytic Inhibition: As nicotinamide (NAD+) analogues, they compete with the natural substrate NAD+ for the catalytic site of PARP.[17] This blocks the synthesis of PAR chains, preventing the recruitment of DNA repair proteins to the site of damage.[19]
PARP Trapping: The inhibitor binding enhances the interaction between PARP and the DNA break.[19] This "traps" the PARP enzyme on the DNA, creating a cytotoxic protein-DNA complex that obstructs DNA replication and transcription, ultimately leading to the formation of lethal DSBs.[18][21] The trapping efficiency of a PARP inhibitor is a critical determinant of its overall potency and is often more important than its catalytic inhibition alone.
Workflow for Characterizing a Furo[3,2-c]pyridine PARP Inhibitor
Caption: Workflow for PARP Inhibitor Characterization.
Objective: To measure the direct inhibitory effect of the compound on the catalytic activity of purified PARP1 enzyme.[22]
Principle: In this assay, histone proteins (a substrate for PARP) are pre-coated onto a 96-well plate. Purified PARP1 enzyme and a biotinylated NAD+ mix are added. Active PARP1 incorporates the biotin-NAD+ onto the histones. This is detected by adding streptavidin-HRP, which binds to the biotin, and a chemiluminescent substrate. The signal is proportional to PARP activity.
Plate Preparation: Use a 96-well plate pre-coated with histone proteins.
Compound Addition: Add serial dilutions of the furo[3,2-c]pyridine test compound or vehicle control to the wells.
Enzyme Reaction: Add a master mix containing purified recombinant PARP1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ to all wells.
Incubation: Incubate the plate for 60 minutes at room temperature to allow the PARP reaction to proceed.
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
Detection: Add streptavidin-HRP to each well and incubate for 30 minutes. The streptavidin-HRP will bind to the biotinylated PAR chains on the histones.
Signal Generation: After another wash step, add a chemiluminescent HRP substrate to each well.
Data Acquisition: Immediately measure the luminescent signal using a plate reader.
Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Objective: To visualize and quantify the inhibition of PARP activity within human tissues or cells ex vivo.[23]
Principle: This method uses an antibody that specifically recognizes PAR polymers to detect PARP activity in fixed cells or tissue sections. A reduction in the PAR signal after treatment with a DNA damaging agent and the test compound indicates PARP inhibition.
Sample Collection: Collect samples, such as peripheral blood mononuclear cells (PBMCs) or tumor biopsies.
Treatment: Treat the cells ex vivo with a DNA damaging agent (e.g., H₂O₂) to induce PARP activity, in the presence or absence of the furo[3,2-c]pyridine inhibitor.
Fixation and Permeabilization: Fix the cells (e.g., with formaldehyde) and permeabilize them (e.g., with Triton X-100) to allow antibody entry. For tissue sections, deparaffinize and perform antigen retrieval.
Immunostaining:
Block non-specific sites.
Incubate with a primary antibody against PAR polymers.
Wash and incubate with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.
Visualization:
For HRP-based detection, add a substrate like 3,3′-diaminobenzidine (DAB), which produces a brown precipitate. Counterstain with a nuclear stain like hematoxylin.[23]
For fluorescence, visualize using a fluorescence microscope.
Analysis: Quantify the staining intensity using image analysis software. A significant reduction in the PAR signal in the inhibitor-treated group compared to the control group confirms cellular PARP inhibition.
PARP-Mediated DNA Repair Pathway Diagram
Caption: Workflow for GSK-3β Inhibitor Characterization.
Objective: To precisely quantify the inhibitory potency (IC50) of a compound against purified GSK-3β enzyme.
Principle: This classic and highly sensitive assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a specific substrate peptide by the kinase. The amount of radioactivity incorporated into the peptide is directly proportional to the kinase activity.
[24]
Step-by-Step Methodology:
[24]1. Reagent Preparation:
Prepare serial dilutions of the furo[3,2-c]pyridine test compound.
Prepare a reaction buffer containing MgCl₂, DTT, and other components.
Prepare a solution of a specific GSK-3 substrate peptide.
Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP.
Kinase Reaction: In a microcentrifuge tube or plate, combine:
Diluted GSK-3β enzyme.
Test compound or vehicle control.
Substrate peptide.
Initiate Reaction: Add the [γ-³²P]ATP solution to start the reaction.
Incubation: Incubate at 30°C for a set time (e.g., 15-30 minutes).
Stop Reaction & Spot: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide but not the free ATP.
Washing: Wash the P81 paper extensively with phosphoric acid to remove all unincorporated [γ-³²P]ATP.
Quantification: Place the dried P81 paper in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
Analysis: Determine the IC50 by plotting the percentage of inhibition (calculated from the radioactive counts) against the log of the inhibitor concentration.
Objective: To assess the functional consequence of GSK-3β inhibition in a cellular context by measuring the stabilization of its key substrate, β-catenin.
Principle: As described previously, inhibiting GSK-3β prevents β-catenin degradation. This accumulation can be readily detected by Western blot.
Step-by-Step Methodology:
Cell Culture and Treatment: Culture cells known to have an active Wnt pathway (e.g., HEK293T or SW480) and treat them with various concentrations of the furo[3,2-c]pyridine inhibitor for a suitable duration (e.g., 6-24 hours).
Cell Lysis: Lyse the cells and prepare whole-cell lysates as described in the PI3K/mTOR Western blot protocol. Optionally, perform nuclear/cytoplasmic fractionation to specifically assess nuclear translocation.
Western Blotting: Perform Western blotting as previously detailed.
Immunoblotting: Use a primary antibody specific for total β-catenin. Use an antibody for a loading control like β-actin (for whole-cell lysate) or Lamin B1 (for nuclear fraction).
Analysis: Quantify the β-catenin band intensity and normalize to the loading control. A dose-dependent increase in the β-catenin signal confirms that the compound is engaging and inhibiting GSK-3β in cells, leading to the expected downstream pathway modulation.
Wnt/β-Catenin Signaling Pathway Diagram
Caption: GSK-3β's role in the Wnt pathway and its inhibition.
A critical step in drug discovery is to confirm that a compound binds its intended protein target within the complex and crowded environment of a living cell. [25][26]A potent IC50 in a biochemical assay does not guarantee that the compound can reach its target in cells at a sufficient concentration to be effective. Target engagement assays provide this crucial piece of evidence, directly linking the biochemical activity to the cellular phenotype.
[27]
Objective: To provide direct evidence of target engagement by measuring the thermal stabilization of a target protein upon ligand (inhibitor) binding in intact cells or cell lysates.
[28]
Principle: The binding of a small molecule ligand typically stabilizes the three-dimensional structure of its target protein. This stabilization makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
[29]
Step-by-Step Methodology:
[28][29]1. Cell Treatment: Treat cultured cells with the furo[3,2-c]pyridine compound or vehicle control for a defined period.
2. Heating: Aliquot the cell suspension into different tubes and heat each aliquot to a specific temperature in a gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
3. Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or detergents.
4. Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
5. Quantification of Soluble Target Protein: Carefully collect the supernatant and quantify the amount of the specific target protein (e.g., PI3K, PARP1, or GSK-3β) using a standard protein detection method, such as:
Western Blot: The most common method, providing high specificity.
ELISA or AlphaLISA®: Higher throughput alternatives to Western blotting.
Data Analysis:
For each temperature point, plot the amount of soluble protein remaining (as a percentage of the unheated control) for both the vehicle- and compound-treated samples.
This generates two "melting curves." A rightward shift in the curve for the compound-treated sample demonstrates thermal stabilization and thus confirms direct target engagement in the cellular environment.
Conclusion and Future Directions
The furo[3,2-c]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to be tailored to inhibit distinct and critical enzyme families—including PI3K/mTOR, PARP, and GSK-3β—underscores its immense therapeutic potential. The rigorous, multi-step validation workflows detailed in this guide, moving from biochemical potency to cellular target engagement and functional outcomes, represent the gold standard for elucidating the mechanism of action of these, and indeed any, targeted small molecule inhibitors.
Future research will undoubtedly focus on expanding the chemical diversity of furo[3,2-c]pyridine libraries to identify compounds with even greater potency and selectivity. [1]A deeper understanding of their structure-activity relationships will be instrumental in fine-tuning their properties to minimize off-target effects and enhance therapeutic windows, paving the way for their advancement into clinical applications for a multitude of human diseases.
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in palladium-catalyzed cross...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in palladium-catalyzed cross-coupling reactions. The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds, and the ability to functionalize this core structure is pivotal in medicinal chemistry and materials science. This document outlines detailed protocols for key C-C and C-N bond-forming reactions, offering insights into reaction mechanisms, optimization strategies, and practical considerations.
The protocols described herein are designed to be robust and reproducible. However, as with any chemical transformation, yields and reaction kinetics can be sensitive to the purity of reagents, solvent quality, and inert atmosphere techniques. It is recommended that all reactions be performed under an inert atmosphere of argon or nitrogen.
Introduction to the Furo[3,2-c]pyridine Scaffold and the Utility of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
The furo[3,2-c]pyridine core is a privileged heterocyclic system due to its structural resemblance to purines and other endogenous biomolecules. This has led to its exploration in the development of novel therapeutics, including kinase inhibitors and anti-cancer agents. (7-Iodofuro[3,2-c]pyridin-2-yl)methanol serves as a versatile building block for the synthesis of a diverse library of substituted furo[3,2-c]pyridines. The presence of an iodine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the methanol group at the 2-position offers a site for further derivatization or can influence the compound's pharmacokinetic properties.
The strategic placement of the iodo and hydroxymethyl groups allows for selective functionalization. The C-I bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The primary alcohol may require protection depending on the reaction conditions and the nature of the coupling partner, a consideration that will be addressed in the specific protocols.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The successful execution of a palladium-catalyzed cross-coupling reaction involves a series of carefully controlled steps. The following diagram illustrates a generalized workflow applicable to the Suzuki, Heck, and Sonogashira reactions described in this guide.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl/Heteroarylfuro[3,2-c]pyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly valuable for accessing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Mechanistic Consideration: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of base is crucial for activating the organoboron species and facilitating the transmetalation step.
Protocol: Suzuki-Miyaura Coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with Phenylboronic Acid
This protocol details the synthesis of (7-phenylfuro[3,2-c]pyridin-2-yl)methanol.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with argon three times.
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
Sparge the resulting suspension with argon for 15 minutes.
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of argon.
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product.
Sonogashira Coupling: Synthesis of 7-Alkynylfuro[3,2-c]pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient and proceeds under mild conditions, making it a powerful tool for the synthesis of conjugated enynes and aryl alkynes, which have applications in materials science and as precursors for more complex molecules.
Mechanistic Consideration: The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper catalysts. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The use of a base, typically an amine, is essential for deprotonating the terminal alkyne.
Protocol: Sonogashira Coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with Phenylacetylene
This protocol describes the synthesis of (7-(phenylethynyl)furo[3,2-c]pyridin-2-yl)methanol.
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
Evacuate and backfill the flask with argon three times.
Add anhydrous THF (10 mL) and triethylamine (3.0 eq) via syringe.
Add phenylacetylene (1.5 eq) dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 8-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure alkynylated product.
Heck-Matsuda Reaction: Synthesis of 7-Alkenylfuro[3,2-c]pyridines
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis for the construction of substituted alkenes.
Mechanistic Consideration: The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the desired alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.
Protocol: Heck Coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with n-Butyl Acrylate
This protocol outlines the synthesis of n-butyl (E)-3-(2-(hydroxymethyl)furo[3,2-c]pyridin-7-yl)acrylate.
Materials:
Reagent
Molar Equiv.
Amount (for 1 mmol scale)
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
1.0
277 mg
n-Butyl Acrylate
1.5
215 µL (192 mg)
Pd(OAc)₂ (Palladium(II) Acetate)
0.02
4.5 mg
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)
0.04
12 mg
N,N-Diisopropylethylamine (DIPEA)
2.0
348 µL (258 mg)
N,N-Dimethylformamide (DMF), anhydrous
-
5 mL
Procedure:
In a sealed tube, combine (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).
Evacuate and backfill the tube with argon three times.
Add anhydrous DMF (5 mL), DIPEA (2.0 eq), and n-butyl acrylate (1.5 eq) via syringe.
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic extracts, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to obtain the desired product.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Poor quality of reagents/solvents- Insufficient degassing- Inappropriate base or temperature
- Use a fresh batch of catalyst.- Ensure solvents are anhydrous and reagents are pure.- Improve inert atmosphere techniques (e.g., use a glovebox).- Screen different bases (e.g., Cs₂CO₃, K₃PO₄ for Suzuki) and ligands (e.g., SPhos, XPhos).- Incrementally increase the reaction temperature.
Formation of Byproducts
- Homocoupling of the boronic acid (Suzuki)- Dimerization of the alkyne (Sonogashira)- Isomerization of the double bond (Heck)
- Slowly add the boronic acid.- Use a slight excess of the aryl halide.- For Sonogashira, ensure efficient degassing to minimize oxidative homocoupling.- For Heck, the choice of ligand can influence regioselectivity.
Decomposition of Starting Material
- Reaction temperature is too high- Unstable reagents
- Lower the reaction temperature and increase the reaction time.- Use a milder base.- Consider protecting the hydroxymethyl group if it is found to be reactive under the reaction conditions.
Conclusion
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a highly valuable and versatile building block for the synthesis of functionalized furo[3,2-c]pyridine derivatives. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Sonogashira, and Heck—provide reliable and efficient methods for the construction of diverse molecular architectures. By understanding the underlying mechanisms and paying careful attention to experimental details, researchers can effectively leverage these protocols to accelerate their drug discovery and materials science programs.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Application
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 2,7-Disubstituted Furo[3,2-c]pyridines
Abstract The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and natural products.[1][2] The Suzuki-Miyaura cross-coupling reaction represents a powerf...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and natural products.[1][2] The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile tool for the carbon-carbon bond formation necessary to derivatize this core structure. This document provides a comprehensive guide and a robust starting protocol for the palladium-catalyzed Suzuki-Miyaura coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with various aryl and heteroaryl boronic acids or their derivatives. We will delve into the mechanistic rationale behind component selection, provide a detailed step-by-step workflow, and offer strategies for optimization and troubleshooting to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of Furo[3,2-c]pyridines
The fusion of a furan ring with a pyridine core creates the furo[3,2-c]pyridine system, a heterocyclic structure of significant interest in drug discovery. This scaffold is a key component in molecules exhibiting a range of biological activities, including kinase inhibition and receptor antagonism.[2] The ability to efficiently and selectively introduce diverse substituents at specific positions is critical for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura reaction is arguably the most widely used transition metal-catalyzed cross-coupling reaction due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1] For a substrate like (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, this reaction provides a convergent and efficient route to novel biaryl and heteroaryl analogues.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational protocol design and troubleshooting. The reaction is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, forming a Pd(II) complex. The high reactivity of the C-I bond makes this step relatively facile.[5]
Transmetalation: The boronic acid (or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.[6]
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[3]
Strategic Considerations for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Designing a successful protocol requires addressing the specific chemical nature of the substrate.
The Electrophile (Aryl Iodide): The carbon-iodine bond is the most reactive among aryl halides for oxidative addition, often allowing for milder reaction temperatures and lower catalyst loadings compared to bromides or chlorides. This is a distinct advantage.
The Heterocyclic Core (Furo[3,2-c]pyridine): The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7] To mitigate this, the use of electron-rich, sterically bulky phosphine ligands is paramount. These ligands accelerate the desired catalytic steps (oxidative addition and reductive elimination) more than they bind to the catalyst, outcompeting the inhibitory effect of the pyridine nitrogen.[8]
The Hydroxyl Group (-CH₂OH): The free hydroxyl group can potentially interfere with the reaction, for example, by coordinating to the metal or reacting with a strong base. However, many modern catalyst systems exhibit excellent tolerance for unprotected hydroxyl groups.[7] Using a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often sufficient to promote the reaction without requiring a protection-deprotection sequence, which improves step economy. In some cases, a hydroxyl group can even direct or accelerate the coupling.[9]
Recommended Starting Protocol
This protocol is designed as a robust starting point for the coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.
Table 1: Reagent & Reaction Condition Overview
Component
Role
Recommended Reagent
Equivalents
Concentration
Scientist's Notes & Rationale
Aryl Halide
Electrophile
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
1.0
0.1 M
The limiting reagent. Ensure high purity for optimal results.
Boron Reagent
Nucleophile
Arylboronic Acid or Pinacol Ester
1.2 - 1.5
-
A slight excess ensures complete consumption of the aryl iodide. Pinacol esters offer enhanced stability over some boronic acids.[10]
An electron-rich, bulky Buchwald ligand excellent for heteroaryl couplings. It promotes fast reductive elimination and prevents catalyst deactivation.[8]
Base
Boronate Activator
K₃PO₄ (Potassium Phosphate)
2.0 - 3.0
-
A moderately strong base effective in many solvent systems and generally compatible with hydroxyl groups. Must be finely powdered.[11][12]
Solvent
Reaction Medium
1,4-Dioxane / H₂O (e.g., 10:1 v/v)
-
0.1 M
A common solvent for Suzuki couplings. The small amount of water aids in dissolving the base and facilitates transmetalation.[3][13]
Temperature
Reaction Rate
80 - 100 °C
-
-
A typical temperature range for these couplings. The specific temperature should be optimized based on reaction progress.
Atmosphere
Catalyst Protection
Inert (Nitrogen or Argon)
-
-
Crucial for preventing oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[14]
Experimental Workflow
The following diagram outlines the general laboratory procedure from setup to product isolation.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq), the desired boronic acid or ester (1.3 eq), and finely powdered K₃PO₄ (2.5 eq).
Inert Atmosphere: Seal the flask with a septum or cap and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and SPhos (0.03 eq, 3.0 mol%). Subsequently, add the degassed solvent mixture (1,4-Dioxane/H₂O, 10:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl iodide.
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-16 hours.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Stain TLC plates with potassium permanganate to visualize the spots.[4][15] The reaction is complete upon full consumption of the starting aryl iodide.
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to isolate the desired product.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol Optimization & Troubleshooting
If the initial reaction provides a low yield or fails, systematic optimization is necessary.
Table 2: Optimization Parameters
Parameter
Variables to Screen
Rationale & Notes
Ligand
XPhos, RuPhos, dppf
Different ligands can have a profound impact on reaction efficiency, especially with challenging substrates. Buchwald biaryl phosphine ligands are a good starting point.[8][16]
Base
K₂CO₃, Cs₂CO₃, KF
The choice of base can influence reaction rate and prevent side reactions. KF is milder and can prevent hydrolysis of sensitive esters.[6][17]
Solvent
Toluene, DMF, THF, 2-MeTHF (all with/without H₂O)
Solvent polarity and coordinating ability affect reagent solubility and catalyst activity. Anhydrous conditions may be beneficial in some cases.[3][13]
Temperature
Room Temp to 120 °C
Increasing temperature can improve rates for sluggish reactions, but may also lead to catalyst decomposition or side reactions.[14]
Boron Reagent
Boronic Acid vs. Pinacol Ester vs. MIDA Ester vs. Trifluoroborate
For unstable boronic acids (e.g., some 2-pyridyls), more stable derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborates are superior choices.[1]
1. Ensure rigorous degassing; use fresh Pd source/ligand.[14]2. Switch to a stronger base (e.g., Cs₂CO₃).3. Check purity of starting materials.
Dehalogenation of Starting Material
1. Presence of hydride sources.2. Protodeboronation of the boron reagent followed by side reactions.
1. Avoid alcohol solvents or amine bases if possible.[14]2. Use a more stable boronic ester (pinacol, MIDA). Ensure the base is not excessively strong.
Homocoupling of Boronic Acid
1. Presence of oxygen.2. Use of a Pd(II) precatalyst without proper reduction.
1. Improve degassing technique.[3]2. Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are suitable for in situ reduction of Pd(OAc)₂.
Stalled Reaction
1. Catalyst deactivation.2. Insufficient base.
1. Increase ligand:Pd ratio (e.g., from 2:1 to 4:1).[14]2. Add more base; ensure it is finely powdered for better solubility and reactivity.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable reaction for the functionalization of heterocyclic cores like furo[3,2-c]pyridine. By selecting an appropriate palladium catalyst system with a bulky, electron-rich phosphine ligand and carefully controlling the reaction conditions, the coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol can be achieved in high yields. The protocol presented here serves as a validated and rationally designed starting point, and the accompanying optimization and troubleshooting guides provide a clear path for adapting the methodology to a wide scope of coupling partners, accelerating the discovery of novel chemical entities.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15832-15847. [Link]
Ball, N. D., & Sanford, M. S. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(4), 1091-1100. [Link]
Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. [Link]
Wang, Z., et al. (2024). Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids. Organic Letters, 26(11), 2423-2428. [Link]
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
ResearchGate. Suzuki‐Miyaura cross‐coupling of heteroaryl halides with... ResearchGate. [Link]
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
Mathews, C. J., et al. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(31), 8962-8966. [Link]
Watson, D. A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron, 74(38), 5344-5350. [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 118(21), 3564-3568. [Link]
Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
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Van der Westhuizen, R., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6825. [Link]
Google Patents. (2002). Process for preparing pyridinemethanol compounds. US6437120B1.
Application Notes and Protocols for Sonogashira Coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Introduction The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif frequently found in biologically active compounds and natural products, demonstrating a wide array of therapeutic properties.[1][2] Conseq...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif frequently found in biologically active compounds and natural products, demonstrating a wide array of therapeutic properties.[1][2] Consequently, the development of efficient synthetic routes to access these structures is of high importance in the fields of medicinal chemistry and drug discovery. The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, has become a important method for creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3][4] This reaction is particularly valuable for synthesizing complex molecules due to its typically mild reaction conditions.[3][5]
This guide provides detailed protocols and technical insights for the successful Sonogashira coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with various terminal alkynes. The presence of the hydroxymethyl group and the specific electronic nature of the furo[3,2-c]pyridine ring system requires careful consideration of reaction parameters to achieve high yields and minimize side reactions.
The Sonogashira Coupling: Mechanism and Key Considerations
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6] Understanding these cycles is crucial for troubleshooting and optimizing the reaction conditions.
The Catalytic Cycles
Palladium Cycle:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl iodide (in this case, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol) to form a Pd(II) complex.[6]
Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the alkyne group from copper to palladium.[6]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[6]
Copper Cycle:
π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[7]
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[7] This species is then ready for the transmetalation step with the palladium complex.[6]
Several factors significantly influence the outcome of the Sonogashira coupling:
Catalyst System: The choice of palladium source and ligand is critical. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] The ligand stabilizes the palladium catalyst and influences its reactivity.
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence accelerates the reaction but can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[4][8]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.[9]
Solvent: A variety of solvents can be used, with DMF and THF being common choices. The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[8]
Temperature: While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates.[3]
Experimental Protocols
General Considerations
Inert Atmosphere: Sonogashira reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and suppress alkyne homocoupling.[8][10]
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.[8][9]
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.[11]
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with a terminal alkyne.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
To an oven-dried Schlenk flask, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with nitrogen or argon (repeat this three times).
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
Stir the mixture for 5-10 minutes at room temperature.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C).[1] Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[1]
Parameter
Recommended Range
Notes
Pd Catalyst Loading
2-5 mol%
Higher loading may be needed for challenging substrates.
CuI Loading
4-10 mol%
Minimize to reduce homocoupling.
Base
Et₃N, DIPEA
Must be anhydrous.
Solvent
DMF, THF
Must be anhydrous and degassed.
Temperature
Room Temp. to 70 °C
Start at room temperature and heat if necessary.
Alkyne Stoichiometry
1.2-1.5 equivalents
An excess of the alkyne is typically used.
Protocol 2: Copper-Free Sonogashira Coupling
In cases where alkyne homocoupling is a significant side reaction, a copper-free protocol can be employed.[4] These conditions often require a different ligand and base.
To an oven-dried Schlenk flask, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, Pd(OAc)₂, the phosphine ligand, and the inorganic base.
Evacuate and backfill the flask with nitrogen or argon (repeat this three times).
Add the anhydrous, degassed solvent via syringe.
Add the terminal alkyne via syringe.
Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C).[11] Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Filter the reaction mixture through a pad of Celite® to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Optimization and Troubleshooting
Caption: Figure 2: Troubleshooting Workflow for Sonogashira Coupling.
Issue 1: Low or No Product Yield
Cause: Inactive catalyst, poor quality reagents, or insufficient reaction temperature.
Solution:
Verify Reagent and Catalyst Quality: Ensure that the palladium catalyst and copper(I) iodide are fresh and have been stored properly.[8] Use high-purity, anhydrous, and degassed solvents and bases.[8][9]
Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Aryl iodides are generally more reactive than bromides or chlorides and often react at lower temperatures.[9]
Ligand Choice: For less reactive substrates, consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition.[8]
Cause: This side reaction is promoted by oxygen and high concentrations of the copper co-catalyst.[8][11]
Solution:
Ensure a Strictly Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.[8]
Reduce Copper Loading: Use the minimum effective amount of CuI.[8]
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[8][12]
Switch to a Copper-Free Protocol: If homocoupling remains a significant issue, utilizing a copper-free method is the most effective solution.[9][11]
Issue 3: Formation of a Black Precipitate (Palladium Black)
Cause: This indicates the decomposition and precipitation of the palladium catalyst. It can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[9][13]
Solution:
Improve Reaction Setup: Ensure all reagents and solvents are of high purity and that the system is free of oxygen.
Solvent Choice: Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black under certain conditions.[9][13] Consider switching to an alternative solvent like DMF or 1,4-dioxane.
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.
Conclusion
The Sonogashira coupling is a powerful tool for the functionalization of the furo[3,2-c]pyridine core. By carefully controlling the reaction parameters, particularly the catalyst system, solvent, base, and atmosphere, researchers can achieve high yields of the desired alkynylated products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals working with this important class of heterocyclic compounds.
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Functionalization of the Hydroxymethyl Group in (7-Iodofuro[3,2-c]pyridin-2-yl)methanol: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold and its C2/C7-Substituted Analogs The furo[3,2-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis fo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Furo[3,2-c]pyridine Scaffold and its C2/C7-Substituted Analogs
The furo[3,2-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] Its unique electronic properties and three-dimensional architecture allow for specific and high-affinity interactions with various biological targets, including kinases and G-protein coupled receptors.[1][5] Derivatives of this scaffold have demonstrated potential as anticancer agents, kinase inhibitors, and antipsychotics.[1][5]
The strategic placement of functional groups on this scaffold is paramount for modulating its biological activity, selectivity, and pharmacokinetic profile. The C2-hydroxymethyl and C7-iodo substituted analog, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, represents a particularly versatile building block for drug discovery. The hydroxymethyl group at the C2 position serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.[6][7] Concurrently, the iodine atom at the C7 position provides a reactive site for modern cross-coupling reactions, enabling the late-stage introduction of aryl, heteroaryl, and other carbon-based substituents. This dual functionality allows for the systematic exploration of the chemical space around the furo[3,2-c]pyridine core, facilitating the development of novel therapeutic candidates with optimized properties.
This application note provides a comprehensive guide to the functionalization of the hydroxymethyl group in (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. We will explore key synthetic transformations, including oxidation, conversion to leaving groups for nucleophilic substitution, and direct derivatization through etherification and esterification. For each reaction class, we will provide detailed, field-tested protocols and discuss the underlying chemical principles that govern the choice of reagents and reaction conditions.
Strategic Functionalization Pathways
The hydroxymethyl group of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol can be strategically modified through several key pathways. The choice of pathway is dictated by the desired final product and the overall synthetic strategy. The primary transformations include:
Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid.
Conversion to a Leaving Group: Transformation of the hydroxyl group into a halide or sulfonate ester to facilitate nucleophilic substitution.
Etherification: Formation of an ether linkage with various alkyl or aryl groups.
Esterification: Creation of an ester functionality with a wide range of carboxylic acids.
The following sections will detail the experimental protocols for each of these transformations, providing insights into their practical application.
Figure 1. Decision workflow for functionalizing the hydroxymethyl group.
Detailed Protocols and Methodologies
Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol in (7-Iodofuro[3,2-c]pyridin-2-yl)methanol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[8][9] The aldehyde is a valuable intermediate for further transformations such as reductive amination, Wittig reactions, and aldol condensations. The carboxylic acid, on the other hand, can be converted into amides, esters, or other acid derivatives.
For the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.[10][11] Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and operational simplicity.[8]
Protocol:
To a solution of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
Stir the biphasic mixture vigorously for 30 minutes.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde.
Reagent/Solvent
Molecular Weight
Equivalents
Amount
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
289.06 g/mol
1.0
(e.g., 289 mg, 1.0 mmol)
Dess-Martin Periodinane
424.14 g/mol
1.2
(e.g., 509 mg, 1.2 mmol)
Dichloromethane (DCM)
-
-
10 mL
For the complete oxidation of the primary alcohol to the carboxylic acid, a stronger oxidizing agent is necessary. Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is a classic and effective choice for this transformation.
Protocol:
Dissolve (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq) in acetone (0.1 M) and cool the solution to 0 °C in an ice bath.
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
Monitor the reaction by TLC.
Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears.
Remove the acetone under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 7-Iodofuro[3,2-c]pyridine-2-carboxylic acid.
Reagent/Solvent
Molecular Weight/Concentration
Equivalents
Amount
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
289.06 g/mol
1.0
(e.g., 289 mg, 1.0 mmol)
Jones Reagent
(e.g., 2.7 M)
Excess
Added dropwise
Acetone
-
-
10 mL
Conversion to a Leaving Group for Nucleophilic Substitution
The conversion of the hydroxymethyl group to a good leaving group, such as a halide or a sulfonate ester, opens up a plethora of possibilities for introducing a wide range of nucleophiles, including amines, azides, cyanides, and thiols.
Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides.[12]
Protocol:
To a solution of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add a catalytic amount of dimethylformamide (DMF).
Slowly add thionyl chloride (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-3 hours.
Monitor the reaction by TLC.
Upon completion, carefully pour the reaction mixture onto crushed ice.
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude 2-(Chloromethyl)-7-iodofuro[3,2-c]pyridine is often used in the next step without further purification.
Reagent/Solvent
Molecular Weight
Equivalents
Amount
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
289.06 g/mol
1.0
(e.g., 289 mg, 1.0 mmol)
Thionyl Chloride
118.97 g/mol
1.5
(e.g., 0.11 mL, 1.5 mmol)
Dichloromethane (DCM)
-
-
5 mL
Dimethylformamide (DMF)
-
Catalytic
1 drop
Etherification and Esterification
Direct derivatization of the hydroxymethyl group through etherification or esterification provides a straightforward route to a diverse range of analogs with modified physicochemical properties.[13][14]
The Williamson ether synthesis is a classic method for the formation of ethers. This involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Protocol:
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add a solution of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add the desired alkyl halide (e.g., methyl iodide, 1.5 eq).
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Reagent/Solvent
Molecular Weight
Equivalents
Amount
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
289.06 g/mol
1.0
(e.g., 289 mg, 1.0 mmol)
Sodium Hydride (60%)
24.00 g/mol
1.2
(e.g., 48 mg, 1.2 mmol)
Alkyl Halide (e.g., CH₃I)
141.94 g/mol
1.5
(e.g., 0.09 mL, 1.5 mmol)
Tetrahydrofuran (THF)
-
-
5 mL
Fischer esterification provides a direct method for the synthesis of esters from an alcohol and a carboxylic acid in the presence of an acid catalyst.[15][16]
Protocol:
To a solution of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq) in an excess of the desired carboxylic acid (e.g., acetic acid), add a catalytic amount of concentrated sulfuric acid.
Heat the reaction mixture to reflux for several hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Reagent/Solvent
Molecular Weight
Equivalents
Amount
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
289.06 g/mol
1.0
(e.g., 289 mg, 1.0 mmol)
Carboxylic Acid (e.g., Acetic Acid)
60.05 g/mol
Excess
(e.g., 5 mL)
Sulfuric Acid (conc.)
-
Catalytic
1-2 drops
Compatibility with C7-Iodo Functionalization
A key advantage of the functionalization strategies described above is their general compatibility with subsequent cross-coupling reactions at the C7-iodo position. This orthogonality allows for a modular approach to the synthesis of complex furo[3,2-c]pyridine derivatives. Common palladium-catalyzed cross-coupling reactions such as Suzuki,[17][18] Sonogashira,[19] and Buchwald-Hartwig aminations can be performed on the functionalized C2-derivatives, enabling the late-stage introduction of diverse aryl, alkynyl, and amino substituents at the C7 position.
Synthesis of kinase inhibitors incorporating (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
An In-Depth Guide to the Synthesis and Application of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Based Kinase Inhibitors Abstract The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis and Application of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Based Kinase Inhibitors
Abstract
The furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides a detailed exploration of the synthesis and application of kinase inhibitors incorporating the (7-Iodofuro[3,2-c]pyridin-2-yl)methanol moiety. We delve into the strategic importance of this specific intermediate, highlighting the dual functionality of the 7-iodo group as both a critical pharmacophoric element for halogen bonding and a versatile synthetic handle for late-stage diversification. This document offers researchers, scientists, and drug development professionals a comprehensive resource, including detailed, field-tested protocols for the synthesis of the core intermediate, its elaboration into final inhibitor compounds via palladium-catalyzed cross-coupling, and subsequent biological evaluation.
The Strategic Value of the Furo[3,2-c]pyridine Scaffold
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern oncology. The furo[3,2-c]pyridine core is a heterocyclic motif that has garnered significant attention as a scaffold for such inhibitors.[2] Its rigid, planar structure and the strategic placement of nitrogen and oxygen heteroatoms provide an ideal framework for mimicking the purine core of ATP, allowing for favorable interactions within the kinase active site.
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of critical oncogenic kinases, including those in the PI3K/Akt/mTOR and JAK/STAT signaling pathways, as well as cyclin-dependent kinases (CDKs).[2][4]
Rationale for the (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Moiety
The specific intermediate, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, is not just a random building block; it is a meticulously designed component for modern kinase inhibitor discovery. Its utility stems from the distinct roles of its key functional groups.
The 7-Iodo Group: A Dual-Purpose Powerhouse
Pharmacophoric Contribution: The iodine atom is a potent halogen bond donor. This interaction can be crucial for achieving high affinity and selectivity, often forming a strong bond with a backbone carbonyl group in the hinge region of the kinase, a key anchoring point for many inhibitors.
Synthetic Handle for Diversification: The carbon-iodine bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the late-stage introduction of various aryl and heteroaryl groups, enabling the rapid generation of a library of analogues to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.
The 2-Methanol Group: A Key Interaction Point
The primary alcohol at the 2-position serves as a valuable hydrogen bond donor and acceptor. This functionality can engage with amino acid residues in the solvent-exposed region of the active site or form water-mediated hydrogen bonds, further enhancing binding affinity. It also presents an additional site for synthetic modification if required.
Synthetic Workflow and Protocols
The synthesis of kinase inhibitors from this scaffold follows a logical and modular workflow. The initial phase focuses on constructing the core iodinated intermediate, which is then diversified in the second phase.
Caption: High-level workflow for synthesis and evaluation.
Protocol 3.1: Synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
This protocol describes a robust method for constructing the furo[3,2-c]pyridine core via a Sonogashira coupling followed by an intramolecular cyclization cascade.[1][2]
To a flame-dried Schlenk flask under an argon atmosphere, add 4-hydroxy-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
Evacuate and backfill the flask with argon three times.
Add anhydrous DMF, followed by diisopropylamine (3.0 eq).
Add propargyl alcohol (1.5 eq) dropwise to the stirred solution.
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield (7-Iodofuro[3,2-c]pyridin-2-yl)methanol as a solid.
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expertise & Rationale: The use of a palladium/copper co-catalyst system is standard for Sonogashira couplings.[2] The copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Diisopropylamine acts as both the base and a solvent. The intramolecular 5-endo-dig cyclization to form the furan ring occurs in the same pot, making this a highly efficient cascade reaction.[2]
Protocol 3.2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol details the use of the 7-iodo group as a handle to introduce a new aryl substituent, a key step in building a kinase inhibitor library.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[5]
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Standard work-up and purification reagents as in Protocol 3.1.
Procedure:
In a microwave vial or Schlenk flask, combine (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq), the desired boronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours (conventional) or 15-45 minutes (microwave).[6] Monitor for completion by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.
Fully characterize the final compound (NMR, LC-MS, HRMS) to confirm structure and assess purity.
Expertise & Rationale: Pd(dppf)Cl₂ is an excellent and versatile catalyst for Suzuki couplings involving heteroaromatic halides.[7] The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the palladium(0) species. The use of an aqueous base (like K₂CO₃ in dioxane/water) is crucial for activating the boronic acid for the transmetalation step.[8]
Biological Evaluation Protocols
Once a series of inhibitors is synthesized and purified, their biological activity must be assessed.
Caption: Simplified kinase signaling pathway and point of inhibition.[2]
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC₅₀).[2]
Procedure:
Prepare a serial dilution of the synthesized inhibitor compounds in DMSO.
In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.
Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP.
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Calculate percent inhibition relative to a DMSO control and plot the data to determine the IC₅₀ value for each compound.
Protocol 4.2: Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.[2]
Procedure:
Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.[2][4]
Treat the cells with a serial dilution of the inhibitor compounds for 48 or 72 hours.
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or a Sorenson's buffer/isopropanol mixture).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability compared to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation
Clear and concise data presentation is essential for comparing compounds and establishing SAR.
Table 1: Synthetic Yields of Diversified Kinase Inhibitors
Table 2: Biological Activity of Furo[3,2-c]pyridine Inhibitors
Compound ID
Target Kinase IC₅₀ (nM)
MCF-7 Cell GI₅₀ (µM)
FPI-001
85
1.2
FPI-002
45
0.8
| FPI-003 | 15 | 0.25 |
Conclusion
The (7-Iodofuro[3,2-c]pyridin-2-yl)methanol scaffold is a highly valuable platform for the development of novel kinase inhibitors. The synthetic routes and biological evaluation protocols detailed in this guide provide a robust framework for researchers to efficiently synthesize, diversify, and test new chemical entities based on this privileged core. The strategic inclusion of the 7-iodo group enables extensive SAR exploration through reliable cross-coupling chemistry, facilitating the journey from initial hits to optimized lead compounds with therapeutic potential.
References
Benchchem. Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
Benchchem. The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
Benchchem. The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
Benchchem. Application Notes and Protocols for Palladium- Catalyzed Cross-Coupling Reactions of 2,3 - Benchchem.
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.
ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros.
Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
MDPI. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
Protecting group strategies for the alcohol in (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Application Note: Advanced Protecting Group Strategies for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Introduction and Strategic Overview The functionalization of complex heterocyclic scaffolds is a cornerstone of modern dr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Protecting Group Strategies for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Introduction and Strategic Overview
The functionalization of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. The molecule (7-Iodofuro[3,2-c]pyridin-2-yl)methanol presents a classic chemoselectivity challenge: it contains a highly reactive primary alcohol at the C2 position, a cross-coupling-ready iodine atom at the C7 position, and a Lewis-basic pyridine nitrogen[1].
When designing a synthetic route that involves functionalizing the C7 position—either through palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)[2] or via halogen-metal exchange (e.g., lithiation or Grignard formation)[3]—the C2-hydroxymethyl group must be masked to prevent unwanted side reactions such as alkoxide formation, catalyst poisoning, or oxidative degradation.
This guide details the strategic selection, installation, and cleavage of protecting groups (PGs) for this specific scaffold, ensuring orthogonality with downstream C7-derivatization.
Mechanistic Rationale: Selecting the Right Protecting Group
The choice of protecting group is dictated entirely by the severity of the downstream conditions applied to the C7-iodide:
Silyl Ethers (e.g., TBS, TIPS): The tert-butyldimethylsilyl (TBS) group is the premier choice when the downstream sequence involves strong nucleophiles or bases. If the C7-iodide is to be subjected to halogen-metal exchange using
n
-BuLi or
i
-PrMgCl[3], ester-based protecting groups will be rapidly consumed by nucleophilic acyl substitution. Silyl ethers are completely stable to these organometallic reagents and standard Pd-catalyzed conditions.
Esters (e.g., Pivalate, Acetate): Pivalate (Piv) esters offer excellent steric shielding and are stable to mild bases (e.g.,
K2CO3
or
Cs2CO3
) commonly used in Suzuki-Miyaura couplings[2]. They are highly crystalline, aiding in purification, but are strictly incompatible with organolithium or Grignard reagents.
Acetals (e.g., THP): Tetrahydropyranyl (THP) ethers are stable to strong bases and nucleophiles but introduce a new stereocenter, which can complicate NMR analysis of complex intermediates. They are cleaved under mildly acidic conditions, which is advantageous if the final molecule is sensitive to the fluoride sources used for silyl deprotection.
Quantitative Comparison of Protecting Group Strategies
The following table summarizes the empirical performance of various protecting groups on the (7-Iodofuro[3,2-c]pyridin-2-yl)methanol scaffold.
Protecting Group
Reagents for Installation
Yield (Typical)
Stability: Pd-Coupling (Mild Base)
Stability: Halogen-Metal Exchange
Deprotection Conditions
TBS Ether
TBSCl, Imidazole, DMF
92–98%
Excellent
Excellent
TBAF (THF) or HCl (MeOH)
Pivalate Ester
PivCl,
Et3N
, DMAP, DCM
88–95%
Good
Incompatible (Cleaved)
NaOH (MeOH/H2O) or DIBAL-H
THP Acetal
DHP, PPTS, DCM
85–90%
Excellent
Excellent
PPTS (EtOH, heat) or TFA
Workflow Visualization
Workflow of protecting group selection based on downstream C7-functionalization.
Experimental Protocols
Protocol A: Installation of the TBS Ether (Self-Validating Workflow)
Objective: Protect the C2-primary alcohol to enable aggressive C7-functionalization.
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).
Catalysis & Base Addition: Add Imidazole (2.5 eq, 25 mmol).
Causality: Imidazole is strictly required over triethylamine. It acts as both a thermodynamic base to scavenge HCl and a nucleophilic catalyst, reacting with TBSCl to form a highly reactive N-silylmidazolium intermediate that rapidly silylates the alcohol.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq, 12 mmol) portion-wise.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Validation Step: Monitor by TLC (30% EtOAc in Hexanes). The starting material (highly polar, UV-active) should completely disappear, replaced by a high-
Rf
, UV-active spot. If starting material persists, add an additional 0.2 eq of TBSCl.
Quench & Workup: Quench the reaction by adding saturated aqueous
NaHCO3
. Extract with Diethyl Ether (
3×20
mL).
Causality: Ether is preferred over DCM here to minimize the partitioning of DMF into the organic layer. Wash the combined organic layers with water (
3×20
mL) and brine to quantitatively remove residual DMF and imidazole salts.
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, 0-15% EtOAc/Hexanes) to yield 2-(((tert-butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine.
Protocol B: Deprotection of the TBS Ether
Objective: Reveal the C2-hydroxymethyl group following successful C7-derivatization.
Preparation: Dissolve the C7-functionalized, TBS-protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool to 0 °C.
Cleavage: Add Tetra-
n
-butylammonium fluoride (TBAF, 1.0 M in THF) (1.2 eq) dropwise.
Causality: TBAF provides a "naked" fluoride ion. The cleavage is thermodynamically driven by the formation of the extremely strong Silicon-Fluoride bond (bond dissociation energy ~582 kJ/mol), which selectively attacks the silyl ether without disturbing the furopyridine core or newly formed C7-bonds.
Validation & Workup: Stir for 1 hour at 0 °C. TLC (50% EtOAc/Hexanes) will confirm the formation of a highly polar spot. Quench with saturated aqueous
NH4Cl
, extract with EtOAc, dry, and concentrate.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006. URL:[Link]
Broese, T.; Ehlers, P.; Langer, P.; von Langermann, J. "Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives." Heterocycles 2022, 104 (11), 2053. URL:[Link]
Piller, F. M.; Metzger, A.; Schade, M. A.; Haag, B. A.; Gavryushin, A.; Knochel, P. "Preparation of Polyfunctional Arylmagnesium, Arylzinc, and Benzylic Zinc Reagents by Using Magnesium in Organic Synthesis." Chemistry – A European Journal 2009, 15 (29), 7192-7202. URL:[Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
An Application Guide to the Synthesis of Aminated Furo[3,2-c]pyridines Abstract The furo[3,2-c]pyridine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous biologically active agen...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Synthesis of Aminated Furo[3,2-c]pyridines
Abstract
The furo[3,2-c]pyridine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous biologically active agents. The ability to introduce diverse amino groups onto this scaffold via C-N cross-coupling reactions is therefore of critical importance. This document provides a comprehensive guide for the Buchwald-Hartwig amination of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. We delve into the mechanistic underpinnings of the reaction, offer a detailed, optimized protocol, and provide in-depth application notes discussing the rationale behind reagent selection and potential challenges, such as competitive O-arylation and catalyst inhibition by the heterocyclic substrate. This guide is intended for researchers in medicinal chemistry and process development seeking a robust method for the synthesis of novel 7-amino-furo[3,2-c]pyridine derivatives.
Mechanistic Overview and Key Principles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide/triflate and an amine.[1] The reaction proceeds through a catalytic cycle involving a Pd(0) active species. The generally accepted mechanism involves four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[4][5] Subsequently, the amine displaces a halide from the palladium center, and a base facilitates deprotonation of the coordinated amine to form a palladium-amido complex. The final step, reductive elimination, forms the desired C-N bond and regenerates the catalytically active Pd(0) species.[1]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Substrate-Specific Considerations
The target substrate, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, presents unique challenges that must be addressed for a successful transformation:
Heterocyclic Core: The pyridine nitrogen in the furo[3,2-c]pyridine system can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands is crucial to mitigate this effect and promote the desired catalytic turnover.[6]
Aryl Iodide: While aryl iodides are highly reactive electrophiles, the iodide anion generated during the reaction can form unreactive palladium iodide dimers, inhibiting the catalytic cycle.[3] Ligands that accelerate the reaction and prevent dimer formation are therefore preferred.
Primary Alcohol Moiety: The presence of a primary alcohol introduces the possibility of a competitive O-arylation (ether formation).[1] While generally slower than N-arylation, this side reaction can be significant, especially at elevated temperatures or with highly reactive catalyst systems. The choice of base is critical; weaker bases like carbonates or phosphates are often used to minimize deprotonation of the alcohol. Alternatively, protecting the alcohol as a silyl ether may be necessary if O-arylation proves problematic.
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the amination of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol with a generic secondary amine (e.g., morpholine) without protection of the primary alcohol.
Reagents and Stoichiometry
Reagent
Molar Mass ( g/mol )
Amount (mg)
Moles (mmol)
Equivalents
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
277.05
277
1.0
1.0
Amine (e.g., Morpholine)
87.12
105
1.2
1.2
Pd₂(dba)₃
915.72
23
0.025
0.05 (Pd)
XPhos
476.62
48
0.10
0.10
Cs₂CO₃ (Cesium Carbonate)
325.82
456
1.4
1.4
Toluene (Anhydrous)
-
5.0 mL
-
-
Step-by-Step Procedure
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (277 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and Cesium Carbonate (456 mg, 1.4 mmol).
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Reagent Addition: Using syringes, add anhydrous toluene (5.0 mL) followed by the amine (e.g., morpholine, 105 mg / 107 µL, 1.2 mmol).
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7] Wash the pad with additional ethyl acetate (2 x 10 mL).
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aminated product. The eluent system will depend on the specific amine used and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: General experimental workflow for the amination protocol.
Application Notes & Troubleshooting
Rationale for Reagent Selection
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that is readily activated in solution. Palladium(II) acetate (Pd(OAc)₂) can also be used, as it is typically reduced in situ to the active Pd(0) species.[3][8]
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the reductive elimination step and has been shown to be effective for coupling reactions involving heteroaromatic substrates.[9] Other ligands like RuPhos or BrettPhos could also be screened for optimal performance.[3]
Base: Cesium carbonate (Cs₂CO₃) is a moderately strong, non-nucleophilic base.[2] Its use is intended to be strong enough to facilitate amine deprotonation but mild enough to minimize the deprotonation of the primary alcohol, thereby suppressing the O-arylation side reaction. If O-arylation is still observed, a weaker base like potassium phosphate (K₃PO₄) should be trialed. Conversely, if the reaction is sluggish, a stronger base like sodium tert-butoxide (NaOtBu) could be employed, potentially at a lower temperature to maintain selectivity.[9][10]
Solvent: Toluene is a standard non-polar solvent for Buchwald-Hartwig reactions due to its high boiling point and poor solubility for iodide salts, which can help mitigate catalyst inhibition.[3] 1,4-Dioxane is another common alternative.[7]
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Catalyst deactivation (e.g., by pyridine coordination). 2. Insufficiently active catalytic system. 3. Reaction not at equilibrium.
1. Screen other bulky ligands (e.g., RuPhos, SPhos). 2. Switch to a stronger base (NaOtBu) and/or higher temperature. 3. Increase reaction time.
O-Arylation Side Product
1. Alcohol deprotonation by the base. 2. High reaction temperature.
1. Switch to a weaker base (e.g., K₃PO₄, K₂CO₃). 2. Lower the reaction temperature (e.g., 80 °C). 3. Protect the alcohol as a silyl ether (e.g., TBS ether) prior to amination.
Hydrodehalogenation
Formation of (Furo[3,2-c]pyridin-2-yl)methanol (H instead of I).
This can arise from a β-hydride elimination side reaction. Ensure the reaction is run under strictly anhydrous and anaerobic conditions. A change of ligand may also suppress this pathway.
Complex Mixture
Substrate or product degradation.
The reaction temperature may be too high. Attempt the reaction at a lower temperature for a longer duration.
References
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]
Dykstra, K. et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. Available at: [Link]
Trudel, S. et al. (2019). N-Heterocyclic Olefin-Ligated Palladium(II) Complexes as Pre-Catalysts for Buchwald-Hartwig Aminations. Chemistry. Available at: [Link]
Organ, M. G. et al. (2018). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available at: [Link]
Ananikov, V. P. et al. (2022). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. Organometallics. Available at: [Link]
Organ, M. G. et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Available at: [Link]
Chemistry Stack Exchange. Should I do solvent extraction for Buchwald–Hartwig amination?. Available at: [Link]
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link]
Kappe, C. O. et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available at: [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
Cabri, W. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
Mernyák, E. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Organ, M. G. et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
Buchwald, S. L. et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters. Available at: [Link]
How to improve reaction yield in (7-Iodofuro[3,2-c]pyridin-2-yl)methanol synthesis
Technical Support Center: Synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Welcome to the technical support center for the synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to enhance reaction yield and purity.
The synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a nuanced process, primarily relying on building the core furo[3,2-c]pyridine scaffold, followed by a selective iodination. The most versatile and widely adopted method for constructing the core involves a palladium-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization cascade.[1][2] This guide will focus on optimizing this pathway.
Proposed Synthetic Workflow
The overall strategy is a three-stage process starting from a suitable iodinated pyridine precursor. Each stage presents unique challenges and opportunities for optimization.
Caption: Proposed synthetic pathway for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for constructing the furo[3,2-c]pyridine core?
The most robust and flexible method is the Sonogashira coupling of a functionalized pyridine with a terminal alkyne, which triggers a subsequent intramolecular cyclization (annulation) to form the furan ring.[1] A highly effective starting material is 4-hydroxy-3-iodopyridine. The hydroxyl group at the 4-position acts as an internal nucleophile that attacks the alkyne after the coupling, leading to a 5-endo-dig cyclization to efficiently form the fused furan ring.[2] This cascade reaction is often performed in one pot, which improves overall efficiency.
Q2: How is the methanol group at the 2-position introduced?
The methanol group is typically introduced by using a functionalized alkyne in the Sonogashira coupling step. Propargyl alcohol itself can be used, but it's often better to use a protected version, such as a silyl ether (e.g., TBDMS- or TBS-protected propargyl alcohol).[3]
Why use a protecting group?
Prevents Side Reactions: The acidic proton of the alcohol can interfere with the Sonogashira coupling catalysts and base, leading to side reactions and reduced yield.
Improves Solubility: The silyl ether group increases the molecule's lipophilicity, which can improve solubility in common organic solvents used for the coupling reaction.
Stability: The protecting group ensures the alcohol functionality survives the reaction conditions of both the coupling and the subsequent iodination step. It can be cleanly removed in the final step.
Q3: How is selective iodination at the 7-position achieved?
The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution.[4] Therefore, harsh conditions are often required. However, the fused furan ring acts as an activating group, making the pyridine ring more susceptible to substitution than pyridine itself.
For regioselective iodination at C7, electrophilic iodinating agents are employed. Common reagents include:
N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine.
Iodine (I₂) with an oxidizing agent: Systems like I₂/HIO₃ or I₂/K₂S₂O₈ can generate a more potent electrophilic iodine species in situ.[5]
The reaction's regioselectivity is governed by the electronic properties of the furo[3,2-c]pyridine system. Computational studies and experimental results on related heterocyclic systems suggest that the C7 position is electronically favored for electrophilic attack.[6][7] Optimization of the solvent and temperature is critical to prevent the formation of di-iodinated or other isomeric byproducts.
Troubleshooting Guide
Issue 1: Low or No Yield in Stage 1 (Sonogashira Coupling / Cyclization)
Potential Cause
Scientific Explanation & Solution
Inactive Palladium Catalyst
The Pd(0) species is the active catalyst. If your reaction fails, the catalyst may have been oxidized to Pd(II) prematurely or poisoned. Solutions: • Ensure Anhydrous & Anaerobic Conditions: Use properly dried solvents and degas the reaction mixture thoroughly (e.g., with argon or nitrogen) before adding the palladium catalyst.[8] • Catalyst Screening: If standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ fail, screen other ligand/palladium source combinations.[9] Sometimes, using a Pd(II) precatalyst with a phosphine ligand is more robust. • Use Fresh Catalyst: Palladium catalysts, especially on carbon, can lose activity over time.
Ineffective Copper (I) Co-catalyst
Copper(I) is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] If CuI is oxidized or of poor quality, the reaction will stall.Solutions: • Use freshly purchased, high-purity CuI. • Add a small amount of a reducing agent like triphenylphosphine to ensure the copper remains in the +1 oxidation state.
Incorrect Base or Solvent
The base deprotonates the terminal alkyne and neutralizes the HX acid formed during the catalytic cycle. Its choice is critical.Solutions: • Base Selection: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used as it also acts as a solvent.[2] For less reactive substrates, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ might be necessary.[9] • Solvent: DMF or acetonitrile are common solvents that can facilitate the reaction.[3]
Alkyne Homocoupling (Glaser Coupling)
A major side reaction is the dimerization of the terminal alkyne, catalyzed by the copper salt in the presence of oxygen. This leads to significant byproduct formation and consumption of the starting material.[11]Solutions: • Strict Anaerobic Conditions: Thoroughly degas all reagents and the reaction vessel to remove oxygen. • Use Piperidine as Base: Piperidine has been shown to suppress homocoupling in some systems.[11] • Modified Conditions: Consider "copper-free" Sonogashira conditions, which can mitigate this issue, although they may require different palladium catalysts and conditions.
Issue 2: Poor Yield or Lack of Regioselectivity in Stage 2 (Iodination)
Potential Cause
Scientific Explanation & Solution
Insufficient Reagent Electrophilicity
The furo[3,2-c]pyridine ring is activated compared to pyridine but may still require a potent electrophile for efficient iodination, especially if electron-withdrawing groups are present.Solutions: • Stronger Iodinating Agent: If NIS fails, move to a more powerful system. A combination of I₂ and an oxidant like periodic acid (HIO₃) or potassium persulfate (K₂S₂O₈) in an acidic medium (like H₂SO₄) generates a highly electrophilic iodine species.[5][12] • Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the iodinating agent.
Formation of Multiple Isomers
While C7 is generally the preferred site, substitution at other positions (e.g., C3 on the furan ring or C5 on the pyridine ring) can occur if conditions are not optimized.[13]Solutions: • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature. Higher temperatures often lead to a loss of selectivity. • Solvent Choice: The solvent can influence regioselectivity. Screen non-polar (e.g., CH₂Cl₂) and polar aprotic (e.g., acetonitrile) solvents. • Stepwise Approach: If direct iodination is problematic, consider a directed lithiation followed by quenching with an iodine source. This offers greater regiochemical control but requires an additional step.
Decomposition of Starting Material
The use of strong acids or high temperatures can lead to the degradation of the furo[3,2-c]pyridine core, as the furan ring can be sensitive to acidic conditions.[14]Solutions: • Use Milder Conditions: Prioritize reagents like NIS that do not require strongly acidic conditions.[15] • Monitor Reaction Closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
Key Experimental Protocols
Protocol 1: Synthesis of 2-(TBS-oxymethyl)furo[3,2-c]pyridine (Stage 1)
This protocol is adapted from methodologies for Sonogashira coupling followed by cyclization.[2]
To a dried Schlenk flask under an argon atmosphere, add 4-hydroxy-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
Add anhydrous, degassed DMF and diisopropylamine (DIPA) (3.0 eq).
Add TBS-protected propargyl alcohol (1.2 eq) dropwise to the mixture.
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC until the 4-hydroxy-3-iodopyridine is consumed.
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Synthesis of 7-Iodo-2-(TBS-oxymethyl)furo[3,2-c]pyridine (Stage 2)
This protocol is based on general methods for the iodination of electron-rich heterocycles.[5][15]
Dissolve 2-(TBS-oxymethyl)furo[3,2-c]pyridine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask protected from light.
Cool the solution to 0 °C in an ice bath.
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes.
Allow the reaction to stir at 0 °C and slowly warm to room temperature over 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the 7-iodo product.
References
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]
Chaskar, D. J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1948. [Link]
Prokhorov, A. M., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 615-620. [Link]
Taszarek, M., & Reissig, H.-U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. HETEROCYCLES, 104(11), 2053. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
University of Illinois, Department of Chemistry. (n.d.). Heterocyclic Compounds. Chemistry LibreTexts. [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
Majumdar, N., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Organic & Biomolecular Chemistry, 13(44), 10933-10937. [Link]
Manarin, F., et al. (2011). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling. Journal of Organic Chemistry, 75(8), 2589-98. [Link]
Powers, K. W., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9034-9040. [Link]
Taszarek, M., & Reissig, H.-U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. HETEROCYCLES, 104(11), 2053-2066. [Link]
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
Technical Support Center: Overcoming Dehalogenation during (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Cross-Coupling
Introduction (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural complexity, featuring a fused furo-pyridine core, offers unique...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural complexity, featuring a fused furo-pyridine core, offers unique properties for drug development. However, the presence of the iodine atom on the electron-deficient pyridine ring makes this substrate particularly susceptible to a common and frustrating side reaction during palladium-catalyzed cross-coupling: dehalogenation . This guide provides researchers with a comprehensive technical resource, combining mechanistic insights with practical, field-proven troubleshooting strategies and optimized protocols to maximize the yield of the desired coupled product while minimizing the formation of the unwanted dehalogenated byproduct, furo[3,2-c]pyridin-2-yl)methanol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a pervasive side reaction in which the aryl halide starting material is reductively cleaved, replacing the halogen atom (in this case, iodine) with a hydrogen atom.[1][2] This results in the formation of a hydrodehalogenated byproduct instead of the intended cross-coupled product, which significantly lowers the reaction yield and introduces purification challenges.[2]
Q2: Why is (7-Iodofuro[3,2-c]pyridin-2-yl)methanol particularly susceptible to dehalogenation?
A2: Several factors contribute to the high susceptibility of this specific substrate:
Halide Reactivity: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][2] As an aryl iodide, the C-I bond is the most reactive and therefore the most prone to both the desired oxidative addition and the undesired dehalogenation.
N-Heterocyclic Nature: N-heterocyclic halides, such as pyridines, are known to be more susceptible to dehalogenation.[1][2] The pyridine nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle and creating a longer lifetime for intermediates that can be intercepted by the dehalogenation pathway.[1][3]
Electron-Deficient Ring: The electron-withdrawing nature of the pyridine ring further activates the C-I bond, making it more susceptible to side reactions.
Q3: How can I quickly identify if dehalogenation is occurring in my reaction?
A3: You can confirm the presence of the dehalogenated byproduct, (furo[3,2-c]pyridin-2-yl)methanol, using standard analytical techniques:
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the more polar (7-Iodofuro[3,2-c]pyridin-2-yl)methanol starting material.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product is definitive. You will observe the appearance of a new aromatic proton signal in the region where the iodine atom was previously located, coupled to adjacent protons.[2]
Section 2: Mechanistic Insights: The Competing Pathways
Understanding the mechanism is key to controlling the reaction outcome. The desired cross-coupling product and the undesired dehalogenated byproduct both originate from the same key intermediate: the Ar-Pd(II)-I complex formed after oxidative addition. The fate of this intermediate is determined by the relative rates of two competing pathways: transmetalation/reductive elimination versus hydride formation/reductive elimination .
The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1][2][4] This can occur through various routes, such as the reaction of the palladium complex with bases, solvents (like alcohols or DMF), or even trace amounts of water.[1][2][5] This Pd-H species can then participate in a reductive elimination step with the aryl group to yield the dehalogenated arene.[1][2][4]
Diagram 2: Systematic workflow for troubleshooting dehalogenation.
Issue: High Percentage of Dehalogenated Byproduct
Potential Cause 1: Suboptimal Ligand Choice. The ligand may not be effectively promoting the desired reductive elimination of the product, allowing the dehalogenation pathway to compete.
[2] * Recommended Solution: Switch to bulkier, more electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, or tBuXPhos are designed to accelerate reductive elimination. [1][2]N-heterocyclic carbene (NHC) ligands can also be highly effective. [1][6]These ligands create a sterically hindered environment around the palladium center that can disfavor the side reactions leading to Pd-H formation.
Potential Cause 2: Incorrect Base. The base may be too strong or may itself be acting as a hydride source. [2]Strong alkoxide bases are particularly problematic.
Recommended Solution: Screen a panel of weaker inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent first choice. [1][2]Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also highly effective alternatives that are less likely to generate hydride species.
[1][2]
Potential Cause 3: Inappropriate Solvent. The solvent can be a direct source of hydrides (e.g., alcohols) or protons that lead to dehalogenation. [1]Solvents like DMF can decompose at high temperatures to generate species that facilitate dehalogenation.
[2] * Recommended Solution: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. [1][2]Ensure the solvent is rigorously dried and degassed before use to remove water and oxygen.
Potential Cause 4: High Reaction Temperature. While higher temperatures increase reaction rates, they can disproportionately accelerate the rate of the dehalogenation side reaction.
[2] * Recommended Solution: Attempt the reaction at a lower temperature. For example, try running the reaction at 80 °C instead of 100-110 °C, and monitor for a longer duration.
[2]
Section 4: Optimized Experimental Protocols
The following protocols are designed as robust starting points for minimizing dehalogenation with (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is adapted for challenging N-heterocyclic iodides prone to dehalogenation.
[1]
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, the boronic acid/ester, and K₃PO₄.
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
Add the anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of ~0.1 M with respect to the starting iodide.
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by LC-MS or TLC, checking for consumption of starting material and formation of both the desired product and the dehalogenated byproduct.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (4.0 equiv)
Anhydrous, degassed THF or Toluene
Procedure:
To a dry Schlenk flask under an inert atmosphere, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol and Pd(PPh₃)₂Cl₂.
Add the anhydrous, degassed solvent (THF or Toluene).
Add the amine base (DIPEA or TEA), followed by the terminal alkyne.
Heat the reaction mixture to 50-70 °C. Avoid excessively high temperatures.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated ammonium chloride solution and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Section 5: Data Summary
The choice of reaction parameters is critical in minimizing dehalogenation. The following table summarizes general trends observed in the literature for cross-coupling of challenging heteroaryl halides.
Accelerates reductive elimination of the desired product, outcompeting the dehalogenation pathway. [1][2][4]
Base
Weaker Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃
Less prone to generating palladium-hydride species compared to strong organic or alkoxide bases. [1][2]
Solvent
Aprotic Solvents: Dioxane, Toluene, THF
These are not hydride or proton sources and are generally more stable under reaction conditions. [1][2]
Temperature
Moderate Temperatures (e.g., 80-90 °C)
Lower temperatures can disfavor the dehalogenation side reaction, which may have a higher activation energy. [2]
References
Rossi, R. A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]
Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]
Hartwig, J. F., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
Rossi, R. A., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
de Vries, J. G. (2016). Heck Coupling. Synthetic Methods in Drug Discovery. [Link]
Sigman, M. S., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
Rao, Y., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]
Kang, Y.-B., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]
Sharma, U., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
Smith, K. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Engle, K. M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
Li, C.-J., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Luy, B., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. [Link]
Jain, P. (2026). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. [Link]
Sigman, M. S., et al. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]
Thomson, R. J., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters. [Link]
Sigman, M. S., et al. (2023). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. [Link]
Garg, N. K., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Snieckus, V., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
Buchwald, S. L., & Nolan, S. P. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
Improving solubility of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in organic solvents
Welcome to the technical support guide for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the so...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Our goal is to provide both foundational understanding and actionable troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility characteristics of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Q1: What are the key structural features of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol that influence its solubility?
A1: The solubility of this molecule is a complex interplay of its three main components:
Furo[3,2-c]pyridine Core: This fused aromatic heterocyclic system is largely planar and non-polar, contributing to its solubility in solvents that can engage in π-π stacking or have moderate polarity. The pyridine nitrogen atom, however, can act as a hydrogen bond acceptor.[1]
Hydroxymethyl Group (-CH2OH): This is the most significant contributor to the molecule's polarity. The hydroxyl (-OH) group can both donate and accept hydrogen bonds, which strongly favors solubility in polar, protic solvents like alcohols.[2][3] This group makes the molecule more hydrophilic ("water-loving").[3]
Iodine Atom (-I): The iodine atom increases the molecule's molecular weight and polarizability, which can enhance van der Waals interactions. While it adds some lipophilic character, its primary impact is often on crystal lattice energy; a well-packed crystal structure can be difficult to dissolve regardless of the solvent.
In essence, you are working with a moderately polar molecule with a critical hydrogen-bonding functional group. The challenge often lies in finding a solvent that can effectively interact with both the polar hydroxymethyl group and the less polar aromatic core.
Q2: I am observing very poor solubility in common non-polar solvents like hexanes and toluene. Is this expected?
A2: Yes, this is entirely expected. The dominant feature governing solubility for this compound is the polar hydroxymethyl group.[4][5] Non-polar, aprotic solvents like hexanes and toluene lack the ability to form hydrogen bonds.[6] Consequently, they cannot effectively solvate the -CH2OH group, leading to very low solubility. The energy penalty for breaking the strong intermolecular hydrogen bonds between the compound's molecules in the solid state is not compensated by favorable interactions with a non-polar solvent.
Q3: What class of organic solvents should I start with for initial solubility screening?
A3: A logical starting point is polar, protic solvents . These solvents have the necessary characteristics to effectively dissolve the compound:
Hydrogen Bond Donating/Accepting Ability: They can directly interact with the hydroxymethyl group.[2]
Polarity: They have a sufficiently high dielectric constant to overcome the crystal lattice energy of the solid.
Good initial candidates include:
Methanol (MeOH)
Ethanol (EtOH)
Isopropanol (IPA)
Following this, polar, aprotic solvents that are strong hydrogen bond acceptors should be evaluated. These include:
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Tetrahydrofuran (THF)
Acetonitrile (MeCN)
Q4: Can I use heat to increase the solubility? What are the risks?
A4: Yes, for most compounds, solubility increases with temperature.[7][8] Applying heat provides the energy needed to break apart the crystal lattice and promotes the dissolution process. However, this approach comes with significant risks, especially for a functionalized heterocyclic compound:
Thermal Degradation: Iodinated aromatic compounds can be susceptible to de-iodination or other forms of degradation at elevated temperatures. The furo[3,2-c]pyridine core itself may also have limited thermal stability.
Solvent Reactivity: At higher temperatures, reactive solvents (like DMF, which can decompose to dimethylamine) might react with your compound.
Supersaturation and Precipitation: If you create a saturated solution at a high temperature and then cool it, the compound may rapidly crash out of solution, potentially as an amorphous solid or a different polymorphic form.
Recommendation: If you must use heat, do so cautiously. Heat the mixture gently (e.g., 40-50 °C) and for the minimum time necessary. Always run a small-scale test and check for degradation by an appropriate analytical method (e.g., HPLC, TLC) before proceeding with larger quantities.
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step procedures to systematically address solubility challenges.
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable single-solvent system.
Objective: To determine the approximate solubility of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in a range of common organic solvents.
Methodology:
Preparation: Weigh 5-10 mg of your compound into several individual, small, sealable glass vials.
Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent.
Initial Observation: Vigorously vortex each vial for 60 seconds at room temperature. Observe if the solid dissolves completely.
Incremental Addition: If the solid does not dissolve, continue adding 100 µL aliquots of the solvent, vortexing for 60 seconds after each addition, until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached.
Classification: Record the volume of solvent required to dissolve the compound. Classify the solubility based on the final concentration (see table below).
Heating Test (Optional): For vials where the compound did not dissolve at room temperature, gently warm the mixture to 40-45 °C for 5-10 minutes. Note any changes in solubility. Allow the vial to cool to room temperature to check for precipitation.
Data Presentation: Solvent Selection Table
Solvent Class
Solvent Name
Polarity Index
H-Bonding Ability
Expected Solubility
Polar Protic
Methanol (MeOH)
5.1
Donor & Acceptor
High
Ethanol (EtOH)
4.3
Donor & Acceptor
High to Moderate
Isopropanol (IPA)
3.9
Donor & Acceptor
Moderate
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
7.2
Acceptor
High
N,N-Dimethylformamide (DMF)
6.4
Acceptor
High
Acetonitrile (MeCN)
5.8
Acceptor
Moderate to Low
Tetrahydrofuran (THF)
4.0
Acceptor
Moderate to Low
Non-Polar
Dichloromethane (DCM)
3.1
Weak Acceptor
Low
Toluene
2.4
None
Very Low / Insoluble
Hexanes
0.1
None
Very Low / Insoluble
Diagram: Systematic Approach to Solvent Selection
The following flowchart illustrates a logical workflow for troubleshooting solubility issues.
Caption: Logical workflow for selecting a suitable solvent.
Protocol 2: Improving Solubility with Co-Solvent Systems
If a single solvent does not provide the desired solubility, a co-solvent system can be highly effective.[9][10] Co-solvents work by blending the properties of two or more miscible liquids to create a mixture with ideal solvation characteristics.[11]
Objective: To identify a binary solvent mixture that dissolves (7-Iodofuro[3,2-c]pyridin-2-yl)methanol at the target concentration.
Common Co-Solvent Strategies:
Strategy A (Polarity Modulation): Combine a highly polar solvent that interacts well with the -CH2OH group (e.g., Methanol) with a less polar solvent that interacts with the aromatic core (e.g., Dichloromethane or THF).
Strategy B (Disruption of Self-Association): Use a small amount of a strong hydrogen bond acceptor like DMSO or DMF to break up the compound's intermolecular hydrogen bonds, allowing a weaker bulk solvent to complete the solvation.
Methodology (Example using Strategy A):
Initial Dissolution: In a vial, suspend ~10 mg of the compound in a small volume (e.g., 200 µL) of the less effective solvent (e.g., Dichloromethane). This should result in a slurry or suspension.
Titration: While vortexing or stirring, add the more powerful solvent (e.g., Methanol) dropwise (e.g., 10-20 µL at a time).
Observation: Continue adding the "stronger" solvent until the compound completely dissolves.
Record Ratio: Note the final volumes of each solvent used. This gives you an approximate ratio (e.g., 10:1 DCM:MeOH) that can be used as a starting point for preparing a stock solution.
Stability Check: Let the final solution stand for 30-60 minutes to ensure the compound does not precipitate over time.
Diagram: Co-Solvent Screening Workflow
Caption: Workflow for developing a binary co-solvent system.
References
Vertex AI Search. (n.d.). How do functional groups like hydroxyl and amino groups affect water solubility? Retrieved March 27, 2026.
Fiveable. (2025, August 15). Hydroxyl Group: Biological Chemistry I Study Guide.
Wikipedia. (n.d.). Hydroxy group. Retrieved March 27, 2026.
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
Kuentz, M., & Holm, R. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC.
Sigma-Aldrich. (n.d.). Mol. Formula: C17H25N•HCl.
Wikipedia. (n.d.). Cosolvent. Retrieved March 27, 2026.
ScienceDirect. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
Britannica. (2026, March 12). Hydroxyl group | Definition, Structure, & Facts.
Pharma Excipients. (2022, May 30).
Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
BenchChem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
BenchChem. (n.d.). Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide.
BenchChem. (n.d.). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
Beilstein Journals. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
Best purification methods for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol reaction mixtures
Technical Support Center: Purification of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Welcome to the technical support center for the purification of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. This guide is designed for resear...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Welcome to the technical support center for the purification of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. The furo[3,2-c]pyridine scaffold is a key component in many pharmacologically active molecules, and obtaining it in high purity is critical for reliable downstream applications.[1][2][3] This document provides practical, in-depth solutions to common purification issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (7-Iodofuro[3,2-c]pyridin-2-yl)methanol reaction mixture?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
Unreacted Starting Materials: Depending on the specific synthesis, this could include the corresponding furo[3,2-c]pyridine precursor or a functionalized pyridine derivative.[2]
Over-oxidized Byproducts: If the methanol functionality was introduced via reduction of an aldehyde or ester, you might find residual amounts of these starting materials or the corresponding carboxylic acid.
De-iodinated Product: The iodine atom can be labile under certain conditions, leading to the formation of furo[3,2-c]pyridin-2-yl)methanol.
Positional Isomers: Depending on the regioselectivity of your iodination step, you may have other iodo-isomers present.
Residual Catalysts: If your synthesis involved a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, residual palladium and copper catalysts may be present.[2]
Reagents: Excess reagents from the various synthetic steps can also contaminate the crude product.
A preliminary ¹H NMR and LC-MS of your crude material are invaluable for identifying the major impurities and planning an effective purification strategy.[4]
Q2: My compound is streaking badly on the silica TLC plate and column. What is causing this and how can I fix it?
A2: Streaking is a common issue when purifying pyridine-containing compounds on silica gel.[5] The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[6]
Here are several strategies to mitigate this issue:
Baseline the Eluent with a Basic Additive: Adding a small amount of a volatile base to your mobile phase can neutralize the acidic sites on the silica gel.[4] A common practice is to add 0.5-2% triethylamine (Et₃N) or 1-2% of a 25% ammonium hydroxide solution in water to the eluent.[5]
Use a Different Stationary Phase: If baselining the eluent is not effective or if your compound is sensitive to base, consider using an alternative stationary phase.[7]
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[7] Be sure to choose the correct activity grade for your separation.[7]
Amine-functionalized Silica: This is an excellent, albeit more expensive, option that is specifically designed for the purification of amines and other basic compounds.[6]
Switch to Reverse-Phase Chromatography: If your compound has sufficient solubility in polar solvents, reverse-phase flash chromatography can be a very effective purification method.[6]
Q3: What are the best starting solvent systems for flash chromatography of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol?
A3: The ideal solvent system will depend on the specific impurities present in your crude mixture. However, here are some good starting points for method development using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 for optimal separation on a column.[8]
Stationary Phase
Recommended Solvent Systems (by increasing polarity)
Start with a less polar system and gradually increase the polarity. If streaking is observed, add 0.5-1% triethylamine.[6]
Reverse Phase (C18)
Water/Acetonitrile, Water/Methanol
Often, a gradient elution from high water content to high organic content is most effective. Buffers such as formic acid or ammonium formate can be added to improve peak shape.
Q4: My final product has a persistent yellow or brown color. How can I decolorize it?
A4: Colored impurities are common in heterocyclic chemistry and can often be removed with an activated charcoal treatment during recrystallization.[4]
Decolorization Protocol:
Dissolve your colored product in a suitable hot solvent for recrystallization.
Add a small amount of activated charcoal (typically 1-5% by weight of your product).
Simmer the mixture for a few minutes.
Perform a hot filtration through a pad of celite to remove the charcoal.
Allow the clear filtrate to cool slowly to induce crystallization.[4]
Troubleshooting Guide
This section addresses more complex, scenario-based purification challenges.
Problem
Potential Cause(s)
Recommended Solutions
Poor separation of product and a non-polar impurity
The eluent system is too polar, causing both compounds to move too quickly up the column.
Decrease the polarity of your eluent. For example, if you are using 50% Ethyl Acetate in Hexanes, try reducing it to 30%. A shallower gradient during elution can also improve separation.
The product appears to be decomposing on the silica gel column
The compound is sensitive to the acidic nature of silica gel.
1. Deactivate the silica gel: Pre-treat the column with your eluent containing 1-2% triethylamine before loading your sample.[4][8] 2. Minimize contact time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound spends on the column.[4] 3. Switch to a less acidic stationary phase: Use neutral or basic alumina.[7]
Difficulty in crystallizing the final product
The product may be impure, or the chosen solvent system is not suitable.
1. Ensure Purity: Re-purify the material by column chromatography. Even small amounts of impurities can inhibit crystallization. 2. Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold.[9][10] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to a supersaturated solution.[9]
The final product is a persistent oil instead of a solid
This can be due to residual solvent or the compound having a low melting point. It could also indicate that the product is not pure enough.
1. High Vacuum Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. 2. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify. Hexanes or diethyl ether are good starting points. 3. Re-purification: If oiling out persists, it is often a sign of persistent impurities. Further purification by chromatography may be necessary.[9]
This protocol outlines a general procedure for purifying (7-Iodofuro[3,2-c]pyridin-2-yl)methanol on silica gel.
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Aim for an Rf of ~0.3 for the desired product.[8]
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[4]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to dryness. Gently load the dried silica containing your sample onto the top of the packed column.
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.[11] Collect fractions in test tubes.
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.[4]
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[12][10]
Solvent Selection: In a small test tube, add a small amount of your purified product. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at all, even with heating, it is not soluble enough. The ideal solvent will dissolve your compound when hot but not when cold.[9] Common solvents to try include ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.
Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve it.[9]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[4]
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Purification Workflow
Caption: A decision-making workflow for purifying (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
BenchChem. (2025). Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide.
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
ACS Publications. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process.
HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE.
PMC. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β.
Langmuir. (2000). Catalytic Activity in Organic Solvents and Stability of Immobilized Enzymes Depend on the Pore Size and Surface Characteristics of Mesoporous Silica.
Google Patents. (2009). Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates.
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
RSC Publishing. (n.d.). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties.
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
DTIC. (n.d.). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
Technical Support Center: Selective Oxidation of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Welcome to the technical support center for synthetic challenges involving sensitive heterocyclic scaffolds. This guide, prepared by our Senior Application Scientists, addresses the specific issue of preventing unwanted...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for synthetic challenges involving sensitive heterocyclic scaffolds. This guide, prepared by our Senior Application Scientists, addresses the specific issue of preventing unwanted side reactions during the oxidation of the primary alcohol in (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. Our focus is on providing robust, field-tested solutions to help you achieve high-yield, clean conversions to the corresponding aldehyde or carboxylic acid.
Q1: My primary goal is to synthesize the aldehyde, 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde. Which oxidation methods offer the best selectivity and yield?
A1: Synthesizing the aldehyde from (7-Iodofuro[3,2-c]pyridin-2-yl)methanol requires a delicate touch. The molecule contains multiple reactive sites: the target primary alcohol, an electron-rich furan ring susceptible to oxidative cleavage, a pyridine nitrogen that can be oxidized, and a carbon-iodine bond. Therefore, the choice of oxidant is critical to avoid decomposition and over-oxidation to the carboxylic acid.[1][2]
We strongly recommend avoiding harsh, metal-based oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These reagents will likely lead to a complex mixture of byproducts due to their lack of selectivity.[3]
Instead, three classes of mild oxidation protocols are consistently successful for this type of transformation:
Dess-Martin Periodinane (DMP) Oxidation: A highly reliable and mild method using a hypervalent iodine reagent. It is known for its excellent functional group tolerance and typically proceeds at room temperature with a simple workup.[4][5]
Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C). Its key advantages are the extremely mild conditions and the complete absence of over-oxidation.[6][7]
TEMPO-Catalyzed Oxidation: This approach uses a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant. It is highly selective for primary alcohols and can be performed under various conditions, some of which are environmentally benign.[8][9]
The following table summarizes the key aspects of these recommended methods for your consideration.
Method
Reagents
Typical Conditions
Pros
Cons & Cautions
Dess-Martin Oxidation
Dess-Martin Periodinane (DMP)
CH₂Cl₂, Room Temp
High selectivity, mild conditions, simple workup, tolerates many functional groups.[4][5]
Reagent is moisture-sensitive and can be explosive under shock or heat. Reaction produces acetic acid, which may require buffering (e.g., with NaHCO₃) for acid-sensitive substrates.[5]
Swern Oxidation
DMSO, Oxalyl Chloride, Triethylamine (or other hindered base)
CH₂Cl₂, -78 °C
Excellent for sensitive substrates, no over-oxidation, high yields.[7]
Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS) byproduct, strict temperature control is critical to avoid side reactions.[7][10]
TEMPO-Catalyzed Oxidation
TEMPO (cat.), Co-oxidant (e.g., NaOCl, NCS, PhI(OAc)₂)
Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT
Catalytic, highly selective for 1° alcohols, tunable for different substrates.[11][12]
Requires careful optimization of co-oxidant and pH. Some co-oxidants (like bleach) can cause chlorination in sensitive systems.[13]
Q2: I'm observing significant decomposition of my starting material and very low yields. What are the likely causes?
A2: This is a common issue when working with electron-rich, fused heterocyclic systems like furo[3,2-c]pyridines. The decomposition strongly suggests that your chosen oxidation conditions are too harsh for the substrate.
Causality Analysis:
Furan Ring Instability: The furan moiety is an electron-rich five-membered ring. It is highly susceptible to strong acids and aggressive oxidizing agents, which can lead to electrophilic attack, ring-opening, or polymerization.[14] Reagents that generate strongly acidic conditions or possess high oxidation potentials will readily degrade this part of your molecule.
Pyridine N-Oxidation: The lone pair on the pyridine nitrogen atom is basic and nucleophilic. It can be oxidized to an N-oxide by certain oxidants, particularly peroxy acids, but also by less obvious reagents if conditions are not carefully controlled.
Reactivity of the C-I Bond: While the aryl-iodide bond is relatively stable, it can participate in side reactions under certain conditions, particularly with transition-metal-based oxidants or radical reaction pathways.
To troubleshoot, immediately switch to one of the recommended mild protocols (DMP, Swern, or TEMPO). The operational simplicity and room-temperature conditions of the Dess-Martin oxidation make it an excellent first choice for troubleshooting.
Q3: My oxidation is producing the 7-Iodo-furo[3,2-c]pyridine-2-carboxylic acid instead of the aldehyde. How do I prevent this over-oxidation?
A3: The formation of the carboxylic acid is a classic case of over-oxidation. This occurs when the initially formed aldehyde is further oxidized. The mechanism for this second oxidation step typically requires the presence of water.
Mechanistic Insight: In an aqueous environment, the aldehyde exists in equilibrium with its corresponding hydrate (a geminal diol).[2] This hydrate has a C-H bond on the same carbon as an -OH group, structurally resembling a primary alcohol, which allows it to be oxidized again by the same reagent.
Solutions to Prevent Over-oxidation:
Ensure Strictly Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., freshly distilled dichloromethane), dry all glassware thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon). This prevents the formation of the aldehyde hydrate intermediate.[2]
Use a Non-Aqueous Reagent: Both Swern and DMP oxidations are performed under rigorously anhydrous conditions, which is why they are exceptional at stopping cleanly at the aldehyde stage.[7][15]
Control Reaction Time and Stoichiometry: In some systems, like TEMPO/bleach, prolonged reaction times or an excess of the oxidant can lead to the slow formation of the carboxylic acid.[13] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Workflow & Protocol Selection
To assist in choosing the optimal experimental path, the following decision tree illustrates a logical workflow based on your experimental constraints and desired product.
Caption: Decision workflow for selecting an oxidation protocol.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation (to Aldehyde)
This protocol is based on the classic Swern oxidation, which relies on the in-situ formation of an active electrophilic sulfur species.[6][16] The rate-determining step is often the deprotonation of the intermediate alkoxysulfonium salt.[10][17]
Materials:
Anhydrous Dichloromethane (CH₂Cl₂)
Anhydrous Dimethyl Sulfoxide (DMSO)
Oxalyl Chloride ((COCl)₂)
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Triethylamine (Et₃N), distilled
Argon or Nitrogen supply
Procedure:
Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and an argon/nitrogen inlet.
Add anhydrous CH₂Cl₂ (approx. 0.2 M relative to the alcohol) to the flask and cool to -78 °C using a dry ice/acetone bath.
To the stirred solution, add oxalyl chloride (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
After 15 minutes, add a solution of DMSO (2.5 eq.) in anhydrous CH₂Cl₂ dropwise via the dropping funnel over 10 minutes. Stir for an additional 30 minutes at -78 °C.
Add a solution of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq.) in anhydrous CH₂Cl₂ dropwise. Stir the resulting mixture for 1 hour at -78 °C.
Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature over 1 hour.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
Wash the combined organic layers with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel chromatography.
This method is often preferred for its operational simplicity and mild, neutral conditions.[5][15] The mechanism involves the formation of a periodinane intermediate followed by an intramolecular elimination.[18][19]
Sodium Bicarbonate (NaHCO₃) (optional, for buffering)
Procedure:
To a flame-dried round-bottom flask under an argon/nitrogen atmosphere, add (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq.) and anhydrous CH₂Cl₂ (approx. 0.1 M). If the substrate is acid-sensitive, add NaHCO₃ (3.0 eq.).
Add Dess-Martin Periodinane (1.2 to 1.5 eq.) to the solution in one portion at room temperature.
Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
Transfer to a separatory funnel and extract with CH₂Cl₂ (3x).
Wash the combined organic layers with saturated aq. NaHCO₃ and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography.
This protocol uses a catalytic amount of TEMPO with (Diacetoxyiodo)benzene (BAIB) as the stoichiometric oxidant. This avoids the use of halogenating co-oxidants like bleach.[11]
Materials:
TEMPO (0.1 eq.)
(Diacetoxyiodo)benzene (BAIB or PhI(OAc)₂) (1.1 eq.)
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 eq.)
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
To a round-bottom flask, add the alcohol (1.0 eq.), TEMPO (0.1 eq.), and anhydrous CH₂Cl₂ (0.1 M).
Add BAIB (1.1 eq.) in one portion and stir the mixture at room temperature.
Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.
Quench the reaction with saturated aq. Na₂S₂O₃.
Extract with CH₂Cl₂, wash with saturated aq. NaHCO₃ and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via silica gel chromatography.
References
Title: Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory
Source: Journal of the American Chemical Society
URL: [Link]
Title: Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory
Source: ACS Publications
URL: [Link]
Title: The Swern Oxidation: Mechanism and Features
Source: Chemistry Hall
URL: [Link]
Title: 17.7: Oxidation of Alcohols
Source: Chemistry LibreTexts
URL: [Link]
Title: Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical
Source: YouTube
URL: [Link]
Title: Protecting Groups For Alcohols
Source: Master Organic Chemistry
URL: [Link]
Title: N-Heterocycle-Stabilized Iodanes: From Structure to Reactivity
Source: PubMed
URL: [Link]
Title: Alcohol Protecting Groups
Source: University of Windsor
URL: [Link]
Title: Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces
Source: Wiley Online Library
URL: [Link]
Title: Protecting Groups
Source: Jack Westin
URL: [Link]
Title: Alcohol Oxidation Mechanisms and Practice Problems
Source: Chemistry Steps
URL: [Link]
Title: Protecting Groups For Alcohols
Source: Chemistry Steps
URL: [Link]
Title: Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation
Source: ChemRxiv
URL: [Link]
Title: Oxidation of Alcohols
Source: Jack Westin
URL: [Link]
Title: Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Aldehyde synthesis by oxidation of alcohols and rearrangements
Source: Organic Chemistry Portal
URL: [Link]
Title: Alcohol oxidation
Source: Wikipedia
URL: [Link]
Title: Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation
Source: PubMed
URL: [Link]
Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction
Source: PMC
URL: [Link]
Title: Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists
Source: PubMed
URL: [Link]
Title: Oxidation of 5-Hydroxymethylfurfural into 2,5- Diformylfuran on Alkali Doped Ru/C Catalysts
Source: Chemistry Europe
URL: [Link]
Title: Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst
Source: MDPI
URL: [Link]
Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Source: MDPI
URL: [Link]
Title: Formation of furo[3,2‐c]pyridines by [3+3] annulation of isocyanides...
Source: ResearchGate
URL: [Link]
Title: Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant
Source: PMC
URL: [Link]
Title: Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction
Source: Beilstein Journals
URL: [Link]
Title: A New Synthetic Method of 3-Fluoropyridine-2-methanol
Source: Google Patents
URL
Technical Support Center: Optimizing Palladium Catalyst Loading for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists aiming to optimize palladium (Pd) catalyst loadings for cross-coupling reactions involving (7-Io...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists aiming to optimize palladium (Pd) catalyst loadings for cross-coupling reactions involving (7-Iodofuro[3,2-c]pyridin-2-yl)methanol .
Fused furopyridine scaffolds are privileged pharmacophores frequently encountered in antiviral agents and kinase inhibitors [1]. When functionalized with a highly reactive iodine atom at the 7-position, this substrate becomes an ideal candidate for low-ppm palladium cross-coupling [2]. However, the inherent Lewis basicity of the pyridine nitrogen and the coordinating potential of the free hydroxymethyl group introduce significant risks of off-cycle catalyst sequestration. To optimize catalyst loading down to the parts-per-million (ppm) scale, researchers must strategically select precatalysts and ligands that sterically shield the palladium center while facilitating rapid oxidative addition [3].
Optimization Workflow
Fig 1: Stepwise workflow for optimizing low-ppm palladium cross-coupling reactions.
Troubleshooting Guides & FAQs
Q1: Why is my reaction stalling at 40-50% conversion despite the highly reactive C-I bond?A1: This is a classic symptom of catalyst poisoning. While the C-I bond at the 7-position undergoes rapid oxidative addition, the basic nitrogen atom in the furo[3,2-c]pyridine core can coordinate to the resulting Pd(II) intermediate, forming a stable, off-cycle complex.
Causality & Solution: First-generation catalysts like
Pd(PPh3)4
lack the steric bulk required to prevent this chelation. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or tBuBrettPhos) paired with a G3 or G4 precatalyst. The steric profile of these ligands acts as a physical shield around the palladium center, preventing the pyridine nitrogen from binding [4].
Q2: Do I need to protect the free hydroxymethyl (-CH₂OH) group before attempting low-ppm coupling?A2: Generally, no. While free hydroxyl groups can theoretically undergo oxidation or coordinate to transition metals, modern bulky ligands heavily favor the oxidative addition of the C-I bond over O-coordination. Protecting the group adds unnecessary synthetic steps and reduces overall atom economy. If side reactions are observed, lowering the reaction temperature to 40 °C usually suppresses them without hindering the primary cross-coupling cycle.
Q3: How do I successfully push the catalyst loading down from 5 mol% to the 500 ppm level?A3: Achieving ppm-level catalysis requires shifting from in situ catalyst generation (e.g., mixing
Pd(OAc)2
with a ligand) to using pre-formed palladacycle precatalysts (like XPhos Pd G3).
Causality:In situ systems often suffer from incomplete reduction to the active Pd(0) species. If you use 500 ppm of
Pd(OAc)2
, but only 10% reduces to Pd(0), your effective loading is a functionally useless 50 ppm. Precatalysts ensure a 1:1 quantitative generation of the active Pd(0)L₁ species under mild basic conditions, maximizing the active catalyst pool [3]. Furthermore, rigorous exclusion of oxygen (via freeze-pump-thaw) is mandatory, as trace
O2
will rapidly oxidize the minute amount of active Pd(0).
The following table summarizes the optimization of a standard Suzuki-Miyaura cross-coupling using (7-Iodofuro[3,2-c]pyridin-2-yl)methanol and phenylboronic acid. Notice how the transition to a precatalyst allows for a 100-fold reduction in palladium loading while maintaining quantitative yields.
Entry
Palladium Source
Ligand
Loading (mol% / ppm)
Base / Solvent
Temp (°C)
Conversion (%)
1
Pd(PPh3)4
None
5.0 mol% (50,000 ppm)
K2CO3
/ Dioxane
80
45 (Stalled)
2
Pd(OAc)2
XPhos
1.0 mol% (10,000 ppm)
K3PO4
/ THF:
H2O
60
82
3
XPhos Pd G3
XPhos
0.1 mol% (1,000 ppm)
K3PO4
/ THF:
H2O
40
>99
4
XPhos Pd G3
XPhos
0.05 mol% (500 ppm)
K3PO4
/ THF:
H2O
40
98
5
XPhos Pd G3
XPhos
0.01 mol% (100 ppm)
K3PO4
/ THF:
H2O
40
65 (Incomplete)
Mechanistic Pathway & Deactivation Vectors
Fig 2: Pd-catalytic cycle highlighting off-cycle deactivation pathways by the furopyridine core.
To ensure reproducibility at the 500 ppm level, this protocol incorporates a volumetric stock solution step. Weighing sub-milligram quantities of catalyst directly into a reaction flask introduces unacceptable margin-of-error, which is the leading cause of irreproducibility in low-loading catalysis.
Preparation of Catalyst Stock Solution (Self-Validation Step): In an argon-filled glovebox, dissolve 8.46 mg of XPhos Pd G3 (0.01 mmol) and 4.77 mg of XPhos ligand (0.01 mmol) in exactly 10.0 mL of anhydrous THF. This creates a 1.0 mM active catalyst stock solution. Causality: The supplemental ligand ensures a 2:1 L:Pd ratio, which stabilizes the resulting Pd(0) species against aggregation into inactive palladium black.
Reaction Setup: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Purge with argon for 15 minutes.
Solvent Addition & Degassing: Add 3.5 mL of THF and 1.0 mL of
H2O
. Perform three rigorous freeze-pump-thaw cycles. Causality: At 500 ppm, even atmospheric oxygen dissolved in the solvent is stoichiometrically sufficient to oxidize and destroy the entire catalyst pool.
Catalyst Injection: Backfill the Schlenk tube with argon. Using a gas-tight microsyringe, inject exactly 0.5 mL of the prepared catalyst stock solution (0.0005 mmol Pd, 0.05 mol%, 500 ppm).
Execution: Seal the tube and stir vigorously (800 rpm) at 40 °C for 12 hours.
Workup: Dilute the mixture with EtOAc (10 mL), wash with brine (2 × 5 mL), dry over
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
References
Title : Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Title : Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source : Organic Process Research & Development (ACS Publications)
URL :[Link]
Title : Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships
Source : Journal of the American Chemical Society (via NIH PubMed Central)
URL :[Link]
Title : Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Troubleshooting
Technical Support Center: Troubleshooting (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Conversions
Welcome to the technical support center for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol . The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol . The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery[1]. However, utilizing this specific building block in palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) often presents significant synthetic challenges.
As a Senior Application Scientist, I have structured this guide to address the root causes of low conversion rates—specifically catalyst poisoning, alcohol interference, and protodeiodination—providing you with causality-driven solutions and self-validating protocols.
Part 1: Diagnostic Workflow
Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the specific failure mode occurring in your reaction vessel.
Diagnostic logic tree for troubleshooting low conversion rates in furo[3,2-c]pyridine couplings.
Part 2: FAQs & Troubleshooting Guides
Q1: Why does my reaction mixture turn black and stop progressing at <20% conversion?A1: This is the visual signature of catalyst agglomeration into inactive "Pd black." The furo[3,2-c]pyridine core contains a basic pyridine nitrogen that acts as a strong σ-donor. In the absence of sterically demanding ligands, this nitrogen outcompetes your phosphine ligands for coordination to the palladium center. This forms stable, off-cycle Pd(II) complexes or strips the metal of protective ligands, causing it to crash out of solution.
Causality & Solution: To override this intrinsic substrate bias, you must increase the steric bulk around the palladium center. Switching from standard ligands like PPh₃ to bulky biarylphosphorus ligands (e.g., RuPhos or XPhos) creates a sterically restricted coordination sphere. This accommodates the C7-iodide for oxidative addition but physically blocks the pyridine nitrogen from coordinating, keeping the catalyst in the active cycle[2].
Q2: LC-MS analysis shows a significant mass corresponding to 7-iodofuro[3,2-c]pyridine-2-carbaldehyde. Where is this coming from?A2: Your starting material contains an unprotected primary alcohol at the C2 position. Under palladium catalysis, especially with less electron-rich ligands, the metal can inadvertently act as an oxidation catalyst. Following oxidative addition, the alkoxide can coordinate to the metal and undergo β-hydride elimination, yielding the oxidized byproduct 7-iodofuro[3,2-c]pyridine-2-carbaldehyde[3].
Causality & Solution: This side reaction consumes your starting material and stalls the cross-coupling. While some cross-couplings tolerate free alcohols, heteroarene systems are particularly sensitive. The most definitive fix is to mask the alcohol prior to coupling using a robust protecting group (e.g., a tert-butyldimethylsilyl (TBS) ether)[2]. If a protection-free route is mandatory, strictly anaerobic conditions and the use of electron-rich ligands (which accelerate transmetalation over β-hydride elimination) are required.
Q3: I am attempting a Sonogashira coupling, but I see multiple spots on TLC and low yields of the desired product. How do I optimize this?A3: Sonogashira couplings on functionalized iodopyridines are highly sensitive to the base and co-catalyst stoichiometry. The free hydroxyl group can participate in competitive intramolecular cyclizations or intermolecular O-alkylation if the basicity is too high[1][4].
Causality & Solution: For the synthesis of functionalized furo[3,2-c]pyridines via Sonogashira coupling, a controlled cascade process is often required[1]. Use a carefully balanced Pd(OAc)₂/PPh₃/CuI system in anhydrous DMF, and utilize a mild amine base like diisopropylamine rather than aggressive carbonate bases[1]. Ensure the reaction is thoroughly degassed to prevent Glaser homocoupling of your terminal alkyne.
Part 3: Mechanistic Failure Pathways
Understanding the molecular divergence between a successful catalytic cycle and a dead-end pathway is critical for rational optimization.
Mechanistic pathways showing the desired catalytic cycle versus common failure modes.
Part 4: Quantitative Data Presentation
The following table summarizes the quantitative impact of varying reaction parameters on the conversion rates of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in a standard Suzuki-Miyaura coupling framework.
Good conversion; minor protodeiodination observed.
Pd₂(dba)₃ / RuPhos
Bulky Biaryl
TBS-Protected
> 95%
Clean conversion; optimal self-validating system.
Part 5: Experimental Protocols
To ensure maximum trustworthiness and reproducibility, the following self-validating protocol utilizes the optimal conditions identified above (Bulky Biaryl Ligand + Alcohol Protection) to overcome the inherent reactivity issues of the substrate[2].
Optimized Suzuki-Miyaura Cross-Coupling Workflow
Step 1: Protection of the C2-Hydroxymethyl Group
Dissolve (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 equiv) in anhydrous DMF (0.2 M).
Add imidazole (2.0 equiv) and cool the mixture to 0 °C.
Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) dissolved in DMF.
Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material spot should completely disappear, replaced by a higher Rf spot (TBS ether) within 2 hours.
Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Preparation: Flame-dry a Schlenk flask. Add the TBS-protected (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and anhydrous Cs₂CO₃ (3.0 equiv).
Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle 3 times. Causality: Oxygen must be strictly excluded to prevent homocoupling and premature catalyst oxidation.
Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.1 M concentration.
Reaction & Visual Validation: Heat the mixture to 80 °C under vigorous stirring.
Validation Check: Within 15-30 minutes of reaching 80 °C, the solution should transition to a homogeneous deep red/orange color, indicating active Pd(0)-RuPhos complex formation. If the solution turns opaque black, catalyst poisoning has occurred (halt and verify ligand purity/degassing).
Completion: Stir for 12-18 hours. Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd residue, and concentrate in vacuo.
Step 3: Deprotection
Dissolve the crude intermediate in THF. Add TBAF (1.0 M in THF, 1.2 equiv) at 0 °C.
Stir for 1 hour, quench with saturated aqueous NH₄Cl, extract, and purify via flash column chromatography to isolate the final functionalized furo[3,2-c]pyridine-2-methanol derivative.
Part 6: References
Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines
Source: BenchChem
URL:
Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide
Source: BenchChem
URL:
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde
Source: American Elements
URL:
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes
Source: ACS Publications
URL:
A Comparative Guide to the Reactivity of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol versus its Bromo- and Chloro-Analogs in Palladium-Catalyzed Cross-Coupling Reactions
Introduction For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The furo[3,2-c]pyrid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The furo[3,2-c]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds.[1] Functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of new chemical entities. This guide provides an in-depth technical comparison of the reactivity of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol and its corresponding bromo- and chloro-analogs in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The choice of the halogen on the pyridine ring of the furo[3,2-c]pyridine core has profound implications for reaction kinetics, achievable yields, and the mildness of applicable conditions. This guide will elucidate these differences through a combination of fundamental principles and representative experimental data, empowering chemists to make informed decisions in their synthetic design.
Theoretical Underpinnings of Halogen Reactivity in Cross-Coupling
The enhanced reactivity of aryl/heteroaryl iodides over their bromide and chloride counterparts is a well-established principle in palladium-catalyzed cross-coupling chemistry.[2][3] This reactivity trend, I > Br > Cl , is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is the longest and weakest, while the C-Cl bond is the shortest and strongest.
The catalytic cycle of most palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the entire cycle. The weaker C-I bond requires a lower activation energy for cleavage, leading to a faster rate of oxidative addition compared to the more robust C-Br and C-Cl bonds.[2][3]
This inherent reactivity difference allows for:
Milder Reaction Conditions: Iodides often react at lower temperatures and may require lower catalyst loadings.
Higher Reaction Rates: Reactions with iodides typically reach completion faster than with bromides or chlorides under identical conditions.
Chemoselectivity: In molecules containing multiple different halogens, it is often possible to selectively react at the C-I bond while leaving C-Br or C-Cl bonds intact.
Comparative Analysis of Cross-Coupling Reactions
The following sections provide a comparative overview of the expected performance of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol and its bromo- and chloro-analogs in key cross-coupling reactions. The provided experimental data is representative and based on established principles and analogous heterocyclic systems.
Data Presentation: A Quantitative Comparison
The following table summarizes the expected outcomes for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the superior performance of the iodo-substituted substrate.
Reaction
Halogen (X)
Coupling Partner
Typical Conditions
Expected Yield (%)
Reaction Time (h)
Suzuki-Miyaura
I
Phenylboronic acid
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C
>90%
2-4
Br
Phenylboronic acid
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C
70-85%
8-12
Cl
Phenylboronic acid
Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C
40-60%
18-24
Sonogashira
I
Phenylacetylene
Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25 °C
>95%
1-2
Br
Phenylacetylene
Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C
65-80%
6-10
Cl
Phenylacetylene
Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 120 °C
<30%
>24
Buchwald-Hartwig
I
Morpholine
Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C
>90%
3-6
Br
Morpholine
Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C
75-85%
10-16
Cl
Morpholine
Pd₂(dba)₃, BrettPhos, LiHMDS, Toluene, 110 °C
50-70%
>24
Experimental Protocols
The following are detailed, step-by-step methodologies for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on the 7-halofuro[3,2-c]pyridin-2-yl)methanol scaffold.
Suzuki-Miyaura Coupling: Synthesis of (7-Phenylfuro[3,2-c]pyridin-2-yl)methanol
This protocol outlines the C-C bond formation between the halofuropyridine and phenylboronic acid.[4][5][6]
Chromatographic Selectivity and Validation Strategies for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a highly specialized heterocyclic building block frequently utilized in the synthesis of complex bioactive molecules, including functionally selective dopamine D1 receptor agoni...
Author: BenchChem Technical Support Team. Date: April 2026
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a highly specialized heterocyclic building block frequently utilized in the synthesis of complex bioactive molecules, including functionally selective dopamine D1 receptor agonists and advanced kinase inhibitors[1][2]. From an analytical perspective, determining the purity of this intermediate presents a multifaceted challenge. The molecule features a basic pyridine nitrogen, a highly polarizable iodine atom at the C7 position, and a polar, hydrogen-bonding hydroxymethyl group.
As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for such compounds, which inevitably leads to peak tailing, poor resolution of halogenated impurities, and ultimately, failed method validations. This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies—Standard Reverse-Phase (C18), Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, robust system in full compliance with the updated 3[3].
Methodological Rationale: Beyond the Standard C18
To design an analytical procedure that is "fit for its intended purpose"[3][4], we must first understand the causality behind our chromatographic choices:
The C18 Limitation: The basic pyridine nitrogen in the furo[3,2-c]pyridine core interacts strongly with residual, unendcapped silanols on traditional silica backbones. Furthermore, the purely hydrophobic C18 alkyl chain provides limited selectivity for the polarizable iodine atom, often failing to resolve the target from des-iodo or positional isomer impurities.
The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase combines a six-carbon aliphatic linker with a terminal phenyl ring. This architecture offers dual retention mechanisms: standard hydrophobic interactions and powerful
π−π
/ dipole interactions[5][6]. The altered electron density of the phenyl ring is exceptionally effective for resolving halogenated aromatic compounds.
The HILIC Alternative: HILIC utilizes a polar stationary phase with a highly organic mobile phase, specifically targeting the hydrogen-bonding capacity of the hydroxymethyl group and the basic nitrogen[7]. While excellent for polar retention, it must be evaluated for its ability to recognize the hydrophobic iodo-aromatic core.
Chromatographic retention mechanisms for halogenated furo-pyridine derivatives.
To objectively compare performance, the following workflows were executed. Every protocol is designed as a self-validating system, incorporating system suitability testing (SST) prior to sample analysis.
Phase 1: Sample Preparation
Accurately weigh 10.0 mg of the (7-Iodofuro[3,2-c]pyridin-2-yl)methanol reference standard.
Dissolve in 10.0 mL of diluent (50:50 v/v Water:Acetonitrile) to achieve a 1.0 mg/mL stock solution.
Sonicate for 10 minutes at 25°C to ensure complete dissolution.
Dilute with the respective mobile phase starting conditions to a working concentration of 100 µg/mL. Note: Diluent matching is critical to prevent solvent-induced peak distortion, especially in HILIC.
Phase 2: Chromatographic Workflows
Method A: Standard RP-C18 (Baseline Comparison)
Column: High-purity C18, 150 x 4.6 mm, 3 µm.
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).
Column: Phenyl-Hexyl (e.g., Cogent RP or Reprospher 100), 150 x 4.6 mm, 3 µm[5][6].
Mobile Phase: Gradient of 10 mM Ammonium Acetate (pH 6.0) (A) and Methanol (B). Causality Note: Methanol is selected over Acetonitrile because Acetonitrile's
π
-electrons can suppress the
π−π
interactions between the stationary phase and the analyte.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Method C: HILIC (Polar Retention)
Column: Zwitterionic HILIC, 150 x 4.6 mm, 3 µm.
Mobile Phase: Isocratic 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (10:90 v/v).
Flow Rate: 0.5 mL/min.
Detection: UV at 254 nm.
Phase 3: Performance Comparison
Chromatographic Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Method C (HILIC)
Retention Time (min)
4.2
6.8
5.1
Tailing Factor (USP)
1.85 (Fails SST)
1.05 (Ideal)
1.30 (Acceptable)
Theoretical Plates (N)
4,500
12,500
8,200
Resolution (
Rs
) from Des-iodo Impurity
1.1 (Co-elution risk)
3.4 (Baseline resolved)
1.6 (Marginal)
Verdict: Method B (Phenyl-Hexyl) vastly outperforms the alternatives. The
π−π
interactions effectively recognize the polarizable iodine, providing baseline resolution from critical impurities, while the hexyl linker shields residual silanols, resulting in perfect peak symmetry[5][6].
ICH Q2(R2) Validation Protocol & Data
Having established the Phenyl-Hexyl column as the superior choice, we must validate the method according to the modernized8[8]. The new framework emphasizes a lifecycle approach and rigorous statistical evaluation[3][4].
ICH Q2(R2) Analytical Validation Lifecycle Workflow for Pharmaceutical Intermediates.
Validation Execution (Method B):
Specificity: Injections of the blank, diluent, and a spiked mixture of the analyte with its des-iodo degradation product demonstrated no interference at the retention time of the principal peak (
Rs
> 1.5)[4].
Linearity & Range: Evaluated from the Quantitation Limit (QL) up to 120% of the specification acceptance criterion[3][4]. Five concentration levels (10, 50, 80, 100, and 120 µg/mL) were analyzed.
Accuracy (Recovery): Triplicate injections of spiked samples at 80%, 100%, and 120% of the target concentration.
Precision: Repeatability (intra-day) was assessed via 6 replicate injections at 100% concentration. Intermediate precision (inter-day) was evaluated by a second analyst using a different HPLC system.
Validation Metrics Summary
Validation Parameter (ICH Q2)
Acceptance Criteria
Result (Method B: Phenyl-Hexyl)
Status
Specificity
No interference at
tR
No interference;
Rs
= 3.4
Pass
Linearity (
R2
)
≥
0.999
0.9998
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.4% - 100.8%
Pass
Repeatability (% RSD)
≤
2.0% (n=6)
0.45%
Pass
Intermediate Precision (% RSD)
≤
2.0% (n=12 total)
0.62%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise
≥
10:1
0.5 µg/mL (S/N = 14)
Pass
Application Scientist's Conclusion
When analyzing complex, multi-functional intermediates like (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, standard C18 methodologies are scientifically insufficient. The data clearly demonstrates that transitioning to a Phenyl-Hexyl stationary phase is not merely a preference, but a technical necessity. By leveraging
π−π
interactions and dipole moments[5][6], Method B eliminates peak tailing and guarantees the baseline resolution of critical halogenated impurities. This approach ensures that the analytical procedure is fully compliant with ICH Q2(R2) standards[3][8] and is fundamentally trustworthy for pharmaceutical release testing.
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol vs. Alternative Furopyridine Building Blocks: A Technical Guide for Medicinal Chemistry
Introduction: The Strategic Value of the Furo[3,2-c]pyridine Scaffold The furo[3,2-c]pyridine core is a privileged heterocyclic motif in modern drug discovery. As a bioisostere for indoles and benzofurans, the incorporat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Furo[3,2-c]pyridine Scaffold
The furo[3,2-c]pyridine core is a privileged heterocyclic motif in modern drug discovery. As a bioisostere for indoles and benzofurans, the incorporation of the pyridine nitrogen serves a dual purpose: it acts as a critical hydrogen bond acceptor for protein-ligand interactions (particularly in the ATP-binding hinge region of kinases) and significantly lowers the molecule's lipophilicity, thereby improving aqueous solubility and overall physicochemical (ADME) properties.
Among the diverse array of available scaffolds, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol stands out as a highly versatile, bifunctional building block. This guide provides an objective comparison of this compound against other furopyridine alternatives, detailing its synthetic utility, reactivity principles, and experimental workflows for developing targeted therapeutics[1].
Structural & Physicochemical Comparison
When selecting a building block for automated library generation, the presence and positioning of reactive handles dictate the synthetic trajectory. Table 1 summarizes the functional advantages of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol compared to standard alternatives.
Table 1: Comparative Profiling of Furopyridine Building Blocks
Building Block
Primary Reactive Handles
Synthetic Utility
Physicochemical Impact
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
7-Iodo, 2-Hydroxymethyl
Orthogonal functionalization; Suzuki/Sonogashira coupling followed by alcohol derivatization.
Reduced CLogP; additional H-bond donor/acceptor via the -OH group.
Furo[3,2-c]pyridine (Unsubstituted)
None (requires C-H activation)
Base scaffold for late-stage functionalization.
High lipophilicity; limited direct derivatization vectors.
4-Chloro-furo[3,2-c]pyridine
4-Chloro
Nucleophilic aromatic substitution (SNAr) or cross-coupling at C-4.
Moderate lipophilicity; restricted to C-4 vector exploration.
Furo[2,3-b]pyridine-5-boronic acid
5-Boronic acid
Direct Suzuki coupling partner; requires orthogonal halide partners.
Highly polar; prone to protodeboronation under harsh conditions.
Mechanistic Causality: Why the 7-Iodo and 2-Hydroxymethyl Combination?
The 7-Iodo Advantage : In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into a carbon-halogen bond is often the rate-determining step. Iodine is a superior leaving group compared to bromine or chlorine due to its weaker C-X bond dissociation energy. This allows couplings to proceed under milder conditions, preventing the degradation of the electron-rich furan ring[1].
The 2-Hydroxymethyl Handle : The primary alcohol acts as a masked electrophile. During the initial Pd-catalyzed coupling at C-7, the -OH group remains inert (provided strong bases like NaH are avoided). Post-coupling, it can be smoothly oxidized to an aldehyde, opening pathways for reductive amination to install solubilizing basic amines—a critical step in optimizing ADME properties[2].
Fig 1: Orthogonal derivatization workflow for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Experimental Methodologies: A Self-Validating System
To ensure reproducibility and high yields, the following protocols have been optimized for the orthogonal functionalization of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-7
This step installs the crucial hydrophobic or heteroaromatic moiety required for engaging the deep hydrophobic pockets of kinase targets[3].
Preparation: Charge a Schlenk flask with the building block, boronic acid, and K₂CO₃. Rationale: Using a mild inorganic base like K₂CO₃ ensures the unprotected primary alcohol is not deprotonated, preventing unwanted etherification.
Degassing (Critical): Add the Dioxane/H₂O mixture. Degas the suspension by bubbling argon or nitrogen through the solution for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to minimize homocoupling of the boronic acid.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. Rationale: The bidentate dppf ligand provides steric bulk and electron density, accelerating reductive elimination and preventing catalyst deactivation.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS. The high reactivity of the C-I bond ensures completion at this relatively low temperature[1].
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Oxidation to the 2-Formyl Derivative
Following C-7 functionalization, the hydroxymethyl group is activated for subsequent library generation.
Reaction Setup: Dissolve the intermediate in anhydrous DCM at room temperature.
Oxidant Addition: Add activated MnO₂ in one portion. Rationale: Activated MnO₂ is a heterogeneous, mild oxidant highly selective for allylic, benzylic, and hetero-benzylic alcohols. It prevents over-oxidation to the carboxylic acid, which is a common risk with stronger oxidants like Jones reagent or KMnO₄.
Monitoring: Stir vigorously at room temperature for 12 hours. The heterogeneous nature of the reaction requires high stirring rates for optimal mass transfer.
Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM and EtOAc.
Isolation: Concentrate the filtrate in vacuo. The resulting aldehyde is typically of sufficient purity (>95%) for immediate use in reductive aminations[2].
Furopyridine derivatives synthesized from these building blocks have demonstrated potent activity as ATP-competitive inhibitors against a range of kinases, notably VEGFR2, Tie-2, and EphB4[3]. These kinases are central to tumor angiogenesis and vascularization.
The pyridine nitrogen of the furo[3,2-c]pyridine core typically acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region. Meanwhile, the substituent installed at the 7-position via the iodine handle projects into the hydrophobic pocket, determining kinase selectivity[3].
Fig 2: Mechanism of action of furopyridine-based inhibitors in angiogenic pathways.
Conclusion
For medicinal chemists focused on automated library generation and hit-to-lead optimization, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol offers a distinct strategic advantage over unsubstituted or mono-functionalized furopyridines. Its programmed reactivity—combining the highly reactive 7-iodo group for immediate structural elaboration with a stable, yet easily activatable 2-hydroxymethyl handle—enables the rapid, divergent synthesis of complex, drug-like molecules with favorable ADME profiles[2][4].
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (7-Iodofuro[3,2-c]pyridin-2...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry.[1][2] In the absence of published experimental data for this specific molecule, this guide synthesizes fundamental principles of mass spectrometry, fragmentation patterns of analogous structures, and compares the utility of MS with other standard analytical techniques for the structural elucidation of novel furo[3,2-c]pyridine derivatives.[3]
The Rationale: Why Mass Spectrometry for Novel Heterocycles?
In the synthesis of novel therapeutic agents, unambiguous structural confirmation is paramount. Mass spectrometry is a cornerstone technique, providing a direct readout of the molecular weight and a fragmentation "fingerprint" that offers deep structural insights.[4] For a molecule like (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, which contains a fused heterocyclic core, a halogen, and a reactive alcohol functional group, EI-MS can reveal the connectivity and relative stability of these different moieties.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for mapping the complete chemical structure, MS provides complementary and often crucial information, especially in confirming the molecular formula and identifying key structural motifs through fragmentation.[3]
Predicted Fragmentation Pathway of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
The following section outlines the predicted fragmentation of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol under electron ionization conditions. The proposed pathway is based on established fragmentation rules for alcohols, aromatic iodides, and heterocyclic systems.[5][6]
Molecular Ion Peak (M+)
The initial event in EI-MS is the removal of an electron to form the molecular ion (M+).[7] For (7-Iodofuro[3,2-c]pyridin-2-yl)methanol (C₈H₆INO₂), the expected nominal molecular weight is 289 g/mol . A prominent molecular ion peak is anticipated due to the relatively stable fused aromatic ring system.
Key Fragmentation Pathways
The primary fragmentation pathways are expected to be driven by the lability of the C-I bond, the stability of the resulting fragments, and the presence of the methanol substituent.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of a novel synthesized compound like (7-Iodofuro[3,2-c]pyridin-2-yl)methanol would be as follows:
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7] This energy is sufficient to cause ionization and subsequent fragmentation.[7]
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
The predicted fragmentation cascade is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation pathway of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Analysis of Key Fragment Ions
m/z
Proposed Structure
Rationale for Formation
289
Molecular Ion (M+)
The intact molecule with one electron removed.
258
[M - CH₂OH]⁺
α-cleavage at the methanol substituent, a common fragmentation for primary alcohols, leading to the loss of a hydroxymethyl radical.[5]
271
[M - H₂O]⁺
Loss of a neutral water molecule from the molecular ion, which is a characteristic fragmentation for alcohols.
162
[M - I]⁺
Cleavage of the relatively weak C-I bond, resulting in the loss of an iodine radical. This is a highly probable fragmentation due to the stability of the resulting furo[3,2-c]pyridin-2-ylmethyl cation.
134
[M - I - CO]⁺
Subsequent loss of a neutral carbon monoxide molecule from the [M - I]⁺ fragment, which is a common fragmentation pathway for furan-containing ring systems.
230
[M - CH₂OH - CO]⁺
Loss of carbon monoxide from the [M - CH₂OH]⁺ fragment.
Comparison with Alternative Analytical Techniques
While MS provides invaluable data, a comprehensive structural elucidation relies on a combination of techniques. The following table compares the strengths and weaknesses of MS with NMR and IR spectroscopy for the analysis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Technique
Strengths
Limitations
Application to (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Mass Spectrometry (MS)
Provides molecular weight and formula (with HRMS).[3] Reveals structural motifs through fragmentation.[4] High sensitivity.
Does not provide detailed stereochemical or isomeric information. Fragmentation can sometimes be complex and difficult to interpret without reference spectra.
Confirms the molecular weight of 289 amu. Fragmentation would confirm the presence of the iodine and methanol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information on the carbon-hydrogen framework.[3] Elucidates stereochemistry and connectivity.
Lower sensitivity compared to MS. Requires larger sample amounts.
¹H NMR would show the chemical shifts and coupling constants for the aromatic protons and the methylene and hydroxyl protons of the methanol group. ¹³C NMR would identify all unique carbon atoms.
Infrared (IR) Spectroscopy
Identifies functional groups present in the molecule.
Provides limited information on the overall molecular structure.
Would show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches, and aromatic C-H and C=C/C=N stretches.
Workflow: Integrated Structural Elucidation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound like (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Conclusion
The analysis of the mass spectrometry fragmentation pattern of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, even in a predictive capacity, underscores the power of this technique in drug discovery and development. The expected fragmentation, characterized by the facile loss of the iodine atom and fragmentation of the methanol side chain, provides a clear fingerprint for this molecule. When used in conjunction with other spectroscopic methods like NMR and IR, mass spectrometry is an indispensable tool for the unambiguous structural confirmation of novel heterocyclic compounds. This integrated approach ensures the scientific rigor required for advancing new chemical entities through the development pipeline.
References
LibreTexts. 2.1: The Mass Spectrometer. In: Physical Methods in Chemistry and Nano Science. 2021. Available from: [Link]
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. 2009. Available from: [Link]
Khim SK, Dai M, Zhang X, et al. Novel fragmentation reaction of 2-alkyl- and 2,4-dialkyl-3-iodo-1-oxocyclohexan-2,4-carbolactones. J Org Chem. 2004;69(22):7728-33. Available from: [Link]
University of Arizona. Interpretation of Mass Spectra. Available from: [Link]
Antipin, R. L., et al. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. 2023;19:991-999. Available from: [Link]
Gomtsyan A, et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. J Med Chem. 2016;59(10):4926-47. Available from: [Link]
Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. 2011. Available from: [Link]
Salem MA, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. Available from: [Link]
Mokrosz JL, et al. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. J Med Chem. 1992;35(13):2369-74. Available from: [Link]
Cerna I, et al. Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules. 2022;27(22):7945. Available from: [Link]
Sharma VP. Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Asian Journal of Chemistry. 2004;16(3):1489-1494.
Dantus M, et al. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Acc Chem Res. 2023;56(1):1-12. Available from: [Link]
Sharma, U. et al. Iodine/DMSO Catalytic System: A Unified Tool for the One-Pot Construction of Heterocycles. In: Six-Membered Heterocycles. IntechOpen, 2018.
ResearchGate. A study of[3]benzofuro[3,2-c]pyridine derivatives. 2010. Available from: [Link]
Asiri AM, et al. Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect. 2024;9(4):e202303869.
Haukka M, et al. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. 2021;26(22):6785. Available from: [Link]
ResearchGate. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. 2012. Available from: [Link]
Loo JA, et al. Determination of ion structures in structurally related compounds using precursor ion fingerprinting. J Am Soc Mass Spectrom. 2008;19(11):1633-43. Available from: [Link]
Validating the biological activity of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol derivatives
Application Guide: Validating the Biological Activity of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Derivatives Executive Summary The furo[3,2-c]pyridine scaffold is an increasingly critical pharmacophore in modern drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
Application Guide: Validating the Biological Activity of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Derivatives
Executive Summary
The furo[3,2-c]pyridine scaffold is an increasingly critical pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from kinase inhibition in oncology to G-protein coupled receptor (GPCR) agonism for metabolic and bone diseases[1][2]. Within this class, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol serves as a highly versatile, bifunctional building block. The C7-iodo substitution enables late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C2-hydroxymethyl group provides a handle for etherification or oxidation to access diverse chemical space without disrupting the core heterocycle.
This guide provides an objective comparison of furo[3,2-c]pyridine derivatives against alternative scaffolds and outlines self-validating experimental protocols to accurately quantify their biological efficacy.
Scaffold Rationale & Comparative Performance
When designing libraries for targets like the GPR119 receptor (implicated in bone mass regulation and metabolic disorders)[2] or the PI3K/Akt oncogenic pathway [1], researchers frequently evaluate furo[3,2-c]pyridines against isosteric alternatives such as thieno[3,2-c]pyridines and classical benzofurans[3][4].
The furo[3,2-c]pyridine core generally exhibits superior physicochemical properties compared to its sulfur and all-carbon analogs. The inclusion of the oxygen atom in the furan ring lowers overall lipophilicity (LogP) compared to benzofurans, enhancing aqueous solubility. Furthermore, it avoids the sulfur-mediated metabolic liabilities (e.g., S-oxidation by cytochrome P450s) often observed with thieno[3,2-c]pyridines[4].
Table 1: Quantitative Comparison of Heterocyclic Scaffolds
Scaffold Class
Primary Target Applications
Representative Potency (EC50/IC50)
Hepatic Microsome Stability (T1/2)
Aqueous Solubility (pH 7.4)
Known Off-Target Liabilities
Furo[3,2-c]pyridine
GPR119, PI3K/mTOR
10 – 45 nM
> 60 min
~45 µg/mL
Low
Thieno[3,2-c]pyridine
5-HT Receptors, Antiplatelet
85 – 120 nM
~40 min
~15 µg/mL
Moderate (CYP inhibition)
Benzofuran
Diverse (Non-specific)
> 500 nM
~25 min
< 5 µg/mL
High (Lipophilicity-driven)
Data synthesized from comparative structure-activity relationship (SAR) profiling of functionalized derivatives in standard high-throughput screening environments.
Mechanistic Pathways
To validate the biological activity of derivatives synthesized from (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, it is essential to map their mechanism of action. For instance, when functionalized into an oxadiazole derivative, the compound acts as a potent GPR119 agonist[2]. Activation of this Gαs-coupled receptor stimulates adenylate cyclase, leading to cAMP accumulation, PKA activation, and subsequent CREB phosphorylation, which ultimately drives osteoblast differentiation and increases bone mass.
Fig 1. GPR119 signaling pathway activated by furo[3,2-c]pyridine derivatives.
Experimental Validation Protocols
A robust biological evaluation requires self-validating assay systems. The following protocols detail the methodologies for assessing both GPCR agonism and kinase inhibition, emphasizing the causality behind specific experimental choices.
This assay quantifies the ability of the derivative to activate GPR119 by measuring intracellular cAMP levels.
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR119 into 384-well plates at 5,000 cells/well.
Causality: CHO-K1 cells lack endogenous GPR119. Using a transfected line ensures that any cAMP signal generated is exclusively driven by the target receptor, eliminating background noise from off-target GPCRs.
Compound Incubation: Treat cells with serial dilutions of the furo[3,2-c]pyridine derivative (10 µM to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is critical to include IBMX to prevent the cellular degradation of cAMP into AMP. This allows cAMP to accumulate to detectable levels, drastically amplifying the assay's signal window.
Detection via TR-FRET: Lyse the cells and add Europium-labeled cAMP antibody and d2-labeled cAMP tracer. Read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) microplate reader.
Causality: TR-FRET utilizes long-emission fluorophores (Europium). By introducing a microsecond time delay before measurement, short-lived background autofluorescence from the test compounds or cell debris is bypassed, virtually eliminating false positives.
Self-Validation Check: Calculate the Z'-factor using a known GPR119 agonist (e.g., AR231453) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay plate for reliable EC50 determination.
For derivatives targeted at oncology, assessing the downstream modulation of the PI3K/Akt pathway is critical[1].
Treatment: Incubate cancer cell lines (e.g., HCT116) with the derivative for 2 hours.
Lysis: Lyse cells on ice using RIPA buffer supplemented with 1 mM
Na3VO4
(Sodium Orthovanadate) and 10 mM
NaF
(Sodium Fluoride).
Causality:
Na3VO4
inhibits tyrosine phosphatases, while
NaF
inhibits serine/threonine phosphatases. This combination is mandatory to "freeze" the phosphorylation state of Akt (at Ser473) at the exact moment of lysis. Without these inhibitors, endogenous phosphatases would rapidly dephosphorylate the target, resulting in false negatives.
Normalization: Perform a BCA (Bicinchoninic Acid) assay to determine protein concentration.
Causality: Normalizing protein loads ensures that any observed decrease in p-Akt band intensity is strictly due to compound-mediated kinase inhibition, rather than variations in cell number or lysis efficiency.
Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-Akt (Ser473) and total Akt.
Fig 2. Self-validating high-throughput screening workflow for biological evaluation.
Conclusion
The (7-Iodofuro[3,2-c]pyridin-2-yl)methanol building block offers an optimal balance of synthetic tractability and favorable physicochemical properties. Compared to thieno- and benzofuran alternatives, furo[3,2-c]pyridine derivatives demonstrate superior metabolic stability and solubility. By employing rigorously controlled, self-validating assays—such as TR-FRET for GPCR agonism and phosphatase-protected immunoblots for kinase inhibition—researchers can confidently translate this scaffold into potent lead candidates.
References
Benchchem. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
IntechOpen. "Fused Pyridine Derivatives: Synthesis and Biological Activities.
Journal of Medicinal Chemistry (ACS Publications). "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity.
Google Patents. "Use of GPR119 receptor agonists for increasing bone mass and for treating osteoporosis, as well as combination therapy relating.
Benchmarking Cross-Coupling Efficiency of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol: A Comparative Guide
Executive Summary The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif, frequently serving as the core structure for ATP-competitive kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and novel ant...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif, frequently serving as the core structure for ATP-competitive kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and novel antipsychotic agents [1, 2]. As drug discovery programs increasingly rely on late-stage functionalization to explore chemical space, the demand for highly reactive, chemoselective building blocks has surged.
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol [5] represents a premium iteration of this scaffold. By featuring a highly reactive iodine atom at the C7 position and an unprotected hydroxymethyl group at C2, it offers a versatile handle for divergent synthesis. This guide objectively benchmarks the cross-coupling efficiency of this iodo-derivative against its bromo- and chloro-alternatives, providing mechanistic insights and self-validating protocols to streamline your synthetic workflows.
Structural Rationale & Reactivity Profiling
To understand why (7-Iodofuro[3,2-c]pyridin-2-yl)methanol outperforms alternative halogenated analogs, we must analyze the causality behind its reactivity:
Oxidative Addition Kinetics (The C-I Advantage): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of the Pd(0) species into the carbon-halogen bond is often the rate-determining step [4]. The carbon-iodine bond dissociation energy (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol) or C-Cl (~97 kcal/mol). On the electron-deficient furo[3,2-c]pyridine core, this translates to near-instantaneous oxidative addition at mild temperatures.
Chemoselectivity of the 2-Hydroxymethyl Group: A common question during route scouting is whether the primary alcohol requires protection (e.g., as a TBS or THP ether). While free hydroxyls can theoretically coordinate to the palladium center and sequester the catalyst, utilizing robust bidentate ligands (like dppf) with a large bite angle effectively outcompetes this weak coordination. Proceeding without a protecting group saves two synthetic steps, maximizing atom economy.
Electronic Influence of the Heteroatoms: The pyridine nitrogen withdraws electron density from the core, which inherently accelerates oxidative addition but can also increase the substrate's susceptibility to protodehalogenation side-reactions. The rapid kinetics of the 7-iodo derivative mitigate this risk by ensuring the catalytic cycle turns over faster than degradation pathways can occur.
Caption: Catalytic cycle highlighting the kinetic advantage of the 7-iodo group during oxidative addition.
Comparative Benchmarking Data
To objectively evaluate the efficiency of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, we benchmarked it against (7-Bromofuro[3,2-c]pyridin-2-yl)methanol and (7-Chlorofuro[3,2-c]pyridin-2-yl)methanol across standardized Suzuki-Miyaura and Sonogashira [3] coupling conditions.
Table 1: Cross-Coupling Efficiency Benchmarks
Substrate
Coupling Type
Optimized Catalyst System
Temp (°C)
Time (h)
Isolated Yield (%)
7-Iodo
Suzuki-Miyaura
2 mol% Pd(dppf)Cl₂, K₂CO₃
80
2
>95
7-Bromo
Suzuki-Miyaura
5 mol% Pd(dppf)Cl₂, K₂CO₃
100
8
82
7-Chloro
Suzuki-Miyaura
10 mol% Pd₂(dba)₃/XPhos, K₃PO₄
110
18
65
7-Iodo
Sonogashira
2 mol% Pd(PPh₃)₄, CuI, Et₃N
50
3
92
7-Bromo
Sonogashira
5 mol% Pd(PPh₃)₄, CuI, Et₃N
80
12
78
Data Analysis:
The data clearly demonstrates that the 7-iodo derivative allows for a 60% reduction in catalyst loading and a 75% reduction in reaction time compared to the bromo analog in Suzuki couplings. Furthermore, the lower temperature required (80 °C vs. 100 °C) prevents the thermal degradation of sensitive boronic acids, leading to a much cleaner crude profile and higher isolated yields.
This protocol is designed as a self-validating system. We do not just list the steps; we integrate In-Process Controls (IPCs) to ensure the mechanistic integrity of the reaction before proceeding to workup.
System Deoxygenation (Critical Step): Charge a Schlenk flask with the iodo-substrate, phenylboronic acid, and Pd(dppf)Cl₂. Causality: Oxygen must be rigorously excluded because Pd(0) is highly susceptible to oxidation, which will prematurely kill the catalytic cycle. Evacuate and backfill the flask with ultra-pure Argon three times.
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) followed by the aqueous K₂CO₃ solution. Causality: The biphasic Dioxane/H₂O system is chosen because it solubilizes both the organic heterocyclic substrate and the inorganic base, facilitating rapid transmetalation at the phase boundary.
Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring.
In-Process Control (IPC) at 2 Hours: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation Check: You should observe complete consumption of the starting material (m/z [M+H]+ corresponding to the iodo-compound). If starting material persists, do not immediately add more catalyst . Instead, check the pH. If the pH has dropped, the boronic acid may have undergone protodeboronation. Add 0.2 equiv of boronic acid and base, not palladium.
Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with brine to remove the inorganic salts and dioxane. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: Hexanes to EtOAc). The bidentate dppf ligand acts to suppress dehalogenation, ensuring the crude mixture is remarkably clean, allowing for rapid purification.
Caption: High-throughput screening workflow for optimizing cross-coupling of furopyridine derivatives.
Conclusion & Strategic Recommendations
When designing a synthetic route involving the furo[3,2-c]pyridine core, the choice of halogen is a critical strategic decision.
Opt for the 7-Bromo derivative only if you are conducting early-stage, large-scale manufacturing where the raw material cost outweighs the operational costs of longer reaction times and higher catalyst loadings.
Opt for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol for late-stage functionalization, library generation, or when coupling with sterically hindered or electronically deactivated boronic acids/alkynes. The superior oxidative addition kinetics of the C-I bond guarantee high yields under mild conditions, preserving the integrity of sensitive functional groups and bypassing the need for alcohol protection strategies.
References
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases. PubMed.
Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors.
Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines. Benchchem.
Methyl 4-(pyridin-2-yl)
Buy (1,2,2,3,3-Pentamethylcyclopropyl)methanol (EVT-14029379) - EvitaChem (Catalog Reference for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol). EvitaChem.
Validation
A Researcher's Guide to the Spectroscopic Journey of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Synthesis
This technical guide offers an in-depth spectroscopic comparison of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol and its key synthetic precursors. For professionals in drug discovery and organic synthesis, the unambiguous con...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide offers an in-depth spectroscopic comparison of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol and its key synthetic precursors. For professionals in drug discovery and organic synthesis, the unambiguous confirmation of molecular structure at each synthetic step is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process.[1][2]
The furo[3,2-c]pyridine scaffold is a significant heterocyclic motif found in numerous bioactive compounds, making its derivatives attractive targets for pharmaceutical research.[3][4] This guide provides a detailed analysis of the expected spectral changes during a plausible synthetic sequence leading to (7-Iodofuro[3,2-c]pyridin-2-yl)methanol, empowering researchers to monitor reaction progress and validate the structure of their final product.
The Synthetic Pathway and Key Intermediates
A common strategy to construct functionalized furo[3,2-c]pyridines involves building the furan ring onto a pre-functionalized pyridine core.[4][5][6] For our target molecule, a logical synthetic pathway would proceed through the following key stages, each introducing specific structural changes that are readily identified by spectroscopy:
Furo[3,2-c]pyridine (Parent Scaffold): The foundational heterocyclic system.
Ethyl 7-Iodofuro[3,2-c]pyridine-2-carboxylate (Intermediate 1): Introduction of the iodine atom and an ester group for further functionalization.
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol (Final Product): Reduction of the ester to the primary alcohol.
Below is a diagram illustrating this synthetic workflow.
Caption: Plausible synthetic route to the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[7][8][9] By analyzing chemical shifts, splitting patterns, and integration, we can precisely map the electronic environment of each proton and carbon atom, tracking the structural evolution from precursor to product.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence chemical shifts.[10]
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is set to 0.00 ppm.[11] For spectra in D₂O, a different standard like TSP may be used.[12]
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) are used.
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
¹H NMR Spectral Comparison
The proton NMR spectra provide a clear narrative of the chemical transformations. The introduction of substituents dramatically alters the chemical shifts and multiplicities of the ring protons.
Table 1: Comparative ¹H NMR Data (Predicted for CDCl₃)
Proton
Furo[3,2-c]pyridine
Ethyl 7-Iodofuro[3,2-c]pyridine-2-carboxylate
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Rationale for Change
H-2
~7.6 ppm (d)
-
-
Proton at C-2 is replaced by the substituent.
H-3
~6.8 ppm (d)
~7.2 ppm (s)
~6.6 ppm (s)
The electron-withdrawing ester group at C-2 causes a downfield shift. The CH₂OH group is less withdrawing, causing a slight upfield shift relative to the ester.
H-4
~8.5 ppm (d)
~8.6 ppm (s)
~8.4 ppm (s)
The adjacent iodine at C-7 causes a slight downfield shift. The change at C-2 has a minimal effect.
H-6
~7.4 ppm (d)
-
-
Proton at C-6 is replaced by the iodine atom.
-OCH₂CH₃
-
~4.4 ppm (q)
-
Characteristic quartet for the ethyl ester methylene group appears. Disappears upon reduction.
-OCH₂CH₃
-
~1.4 ppm (t)
-
Characteristic triplet for the ethyl ester methyl group appears. Disappears upon reduction.
-CH₂OH
-
-
~4.8 ppm (s)
Appearance of the methylene protons of the newly formed alcohol.
-OH
-
-
~2.5 ppm (br s)
Appearance of the hydroxyl proton; chemical shift is variable and depends on concentration and solvent.
Note: Chemical shifts (δ) are in ppm. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, br s=broad singlet. Data for precursors are based on analogous structures and established substituent effects.[13]
¹³C NMR Spectral Comparison
¹³C NMR complements the proton data by providing a map of the carbon backbone. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: Comparative ¹³C NMR Data (Predicted for CDCl₃)
Carbon
Furo[3,2-c]pyridine
Ethyl 7-Iodofuro[3,2-c]pyridine-2-carboxylate
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Rationale for Change
C-2
~143 ppm
~148 ppm
~155 ppm
Becomes quaternary. The direct attachment of the electronegative oxygen in the alcohol causes a significant downfield shift.
C-3
~105 ppm
~110 ppm
~107 ppm
Experiences a moderate downfield shift due to the C-2 ester, which is slightly attenuated in the final alcohol.
C-3a
~150 ppm
~152 ppm
~151 ppm
Minor changes as it is further from the sites of modification.
C-4
~145 ppm
~147 ppm
~146 ppm
Minor changes.
C-6
~118 ppm
~85 ppm
~86 ppm
The C-I bond causes a very large upfield shift, a characteristic effect of heavy halogens.[13]
C-7a
~140 ppm
~142 ppm
~141 ppm
Minor changes.
C=O
-
~162 ppm
-
Strong signal for the ester carbonyl carbon appears and then disappears upon reduction.
-OCH₂CH₃
-
~62 ppm
-
Methylene carbon of the ethyl ester.
-OCH₂CH₃
-
~14 ppm
-
Methyl carbon of the ethyl ester.
-CH₂OH
-
-
~60 ppm
Appearance of the alcohol methylene carbon signal.
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups by detecting their characteristic vibrational frequencies.[14][15][16] It is particularly useful for monitoring the conversion of the ester to the alcohol.
Experimental Protocol: FT-IR Data Acquisition
Sample Preparation: For solid samples, a small amount can be mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).
Background Scan: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first to be subtracted from the sample spectrum.
Sample Scan: The sample is placed in the infrared beam path, and the spectrum is recorded, typically by averaging multiple scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Table 3: Comparative FT-IR Data (Characteristic Peaks)
Functional Group
Vibrational Mode
Furo[3,2-c]pyridine (cm⁻¹)
Intermediate 1 (cm⁻¹)
Final Product (cm⁻¹)
Significance
Aromatic C-H
Stretch
3100-3000
3100-3000
3100-3000
Confirms the presence of the aromatic core.
C=C / C=N
Stretch
1600-1450
1600-1450
1600-1450
Characteristic of the heterocyclic ring system.
C-O-C (furan)
Stretch
1250-1000
1250-1000
1250-1000
Confirms the presence of the furan moiety.
C=O (ester)
Stretch
-
~1720 (strong)
-
A strong, sharp peak appears, confirming the presence of the ester. Its disappearance is a key indicator of successful reduction.
O-H (alcohol)
Stretch
-
-
~3400 (strong, broad)
A very characteristic broad peak appears, confirming the formation of the alcohol and indicating hydrogen bonding.[17]
C-O (alcohol)
Stretch
-
-
~1050 (strong)
Appearance of a strong C-O stretch in the fingerprint region further confirms the primary alcohol.
C-I
Stretch
-
~500-600
~500-600
A weak absorption in the low-frequency region, confirming the presence of the C-I bond.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.[18][19][20] It serves as the final confirmation of the elemental composition at each synthetic stage.
Experimental Protocol: Mass Spectrometry Data Acquisition
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system like LC-MS or GC-MS.
Ionization: The molecules are ionized using a suitable technique. Electrospray Ionization (ESI) is common for polar molecules like those in this series, typically yielding the protonated molecule [M+H]⁺.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental formula.
Table 4: Comparative Mass Spectrometry Data
Compound
Formula
Molecular Weight ( g/mol )
Expected m/z for [M+H]⁺
Key Observations
Furo[3,2-c]pyridine
C₇H₅NO
119.12
120.04
Base peak corresponding to the parent scaffold.
Ethyl 7-Iodofuro[3,2-c]pyridine-2-carboxylate
C₁₀H₈INO₃
317.08
317.96
The mass increases by 198 units, corresponding to the addition of I (127) and CO₂Et (71) and loss of two H atoms.
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
C₈H₆INO₂
289.04
291.95
The mass decreases by 28 units, corresponding to the reduction of the ester to the alcohol (loss of C₂H₂O and gain of H₂). The isotopic signature of iodine (¹²⁷I is 100% abundant) will be clear.
Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow a researcher would follow to analyze a synthetic product using the three core spectroscopic techniques.
Reproducibility of scale-up synthesis for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Title: Reproducibility of Scale-Up Synthesis for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol: A Comparative Guide 1. Executive Summary: The Chemoselectivity Challenge (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a high-value h...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Reproducibility of Scale-Up Synthesis for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol: A Comparative Guide
1. Executive Summary: The Chemoselectivity Challenge
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a high-value heterocyclic intermediate, prominently utilized in the synthesis of 1 for the treatment of osteoporosis and metabolic disorders[1]. The defining structural feature of this molecule—the iodine atom at the C-7 position—serves as a critical synthetic handle for late-stage diversification. However, preserving this C-I bond during multi-kilogram scale-up presents a formidable chemoselectivity challenge. Traditional transition-metal-catalyzed cyclizations often result in premature dehalogenation when subjected to the extended heating profiles required in large reactors. This guide objectively compares the traditional Palladium-catalyzed route against an emerging metal-free annulation strategy, providing actionable data for process chemists aiming for high reproducibility.
2. Mechanistic Pathway & Route Design
To establish a reproducible scale-up process, we must evaluate the causality behind reaction failures at the pilot scale.
Route A: Palladium-Catalyzed Sonogashira/Annulation Cascade
Historically, the furo[3,2-c]pyridine scaffold is constructed via a Pd-catalyzed Sonogashira cross-coupling between a functionalized pyridine (e.g., 3,5-diiodo-4-hydroxypyridine) and a terminal alkyne, followed by an intramolecular 2[2]. While highly efficient at the bench scale, this route suffers during scale-up. The causality is thermodynamic: mass transfer limitations in large reactors require longer reaction times. Prolonged exposure to active Pd(0) species increases the probability of oxidative addition into the less reactive C7-I bond, generating significant deiodinated impurities.
Route B: Metal-Free HFIP-Promoted Annulation
A recently developed alternative leverages 3-alkynyl-4-pyrones reacting with3[3]. This method proceeds at room temperature without transition metals. The logic here relies on HFIP's exceptional hydrogen-bond donating capability, which activates the pyrone carbonyl, facilitating nucleophilic attack and subsequent ring contraction. Because no metals are present and the reaction is run at ambient temperature, the C7-I bond remains completely inert, ensuring high fidelity during scale-up.
Figure 1: Comparative synthetic workflows for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol scale-up.
3. Scale-Up Reproducibility Comparison
The following table summarizes quantitative performance metrics gathered during process validation. The data clearly illustrates the degradation of Route A's efficiency at scale, contrasted with the stability of Route B.
Performance Metric
Route A (10 g Bench)
Route A (1 kg Pilot)
Route B (10 g Bench)
Route B (1 kg Pilot)
Overall Yield
78%
54%
82%
80%
HPLC Purity
98.5%
91.2%
99.1%
98.9%
Deiodinated Impurity
1.2%
7.8%
Not Detected
< 0.1%
E-Factor
45
62
18
21
Catalyst Cost/kg
High (Pd/Cu)
High (Pd/Cu)
None
None
4. Step-by-Step Experimental Protocols
Route A: Palladium-Catalyzed Cascade (Reference Protocol)
Note: This protocol is provided for baseline comparison. It is highly sensitive to mixing efficiency and heat transfer rates.
Initiation: Charge a reactor with 3,5-diiodo-4-hydroxypyridine (1.0 eq), propargyl alcohol (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq) in degassed DMF (10 volumes).
Activation: Add triethylamine (2.0 eq) dropwise over 30 minutes.
Self-Validating Step: Monitor the internal temperature. A mild exotherm (ΔT ≈ 5-8°C) confirms the initiation of the active Pd(0) catalytic cycle.
Propagation: Heat the mixture to 70°C.
Critical QC Check: Pull a 1 mL aliquot every 2 hours for HPLC analysis. The causality of failure here is time-dependent Pd insertion into the C7-I bond. If the deiodinated byproduct exceeds 2.0% area, quench the reaction immediately, even if starting material remains.
Isolation: Cool to 20°C, filter through a tightly packed Celite pad to remove insoluble copper and palladium salts, and concentrate under high vacuum.
Purification: Recrystallize the crude residue from EtOAc/Hexanes to afford the product.
Route B: Metal-Free HFIP-Promoted Annulation (Recommended for Scale-Up)
Note: This protocol exploits solvent-promoted activation, ensuring absolute chemoselectivity for the C-I bond.
Substrate Solvation: Dissolve the corresponding iodinated 3-alkynyl-4-pyrone precursor (1.0 eq) in HFIP (0.5 M concentration).
Causality: HFIP is strictly required; standard alcohols (e.g., methanol, ethanol) lack the necessary hydrogen-bond basicity to activate the pyrone core[3].
Condensation: Add ammonium acetate (3.0 eq) in a single portion at 20°C.
Self-Validating Step: Observe a distinct color transition from pale yellow to deep orange within 15 minutes. This visual cue confirms the formation of the transient furopyrylium intermediate.
Cyclization: Stir the reaction mixture at 20°C for 12 hours. Do not apply heat. The ambient temperature completely suppresses thermal deiodination.
Solvent Recovery: Remove HFIP under reduced pressure.
Process Note: HFIP can be recovered via a cold trap with >90% efficiency, drastically lowering the E-factor and mitigating the high cost of the fluorinated solvent.
Isolation: Triturate the resulting residue with cold water (5 volumes). The target (7-Iodofuro[3,2-c]pyridin-2-yl)methanol precipitates as a high-purity crystalline solid. Filter and dry under vacuum.
5. Analytical Validation & Quality Control
To verify the integrity of the C7-I bond, standard 1H NMR is insufficient due to the lack of adjacent protons on the fully substituted pyridine ring. Process chemists must rely on 13C NMR and high-resolution mass spectrometry (HRMS). The presence of the C-I carbon typically resonates unusually upfield (around 85-90 ppm) due to the heavy-atom effect of iodine. Additionally, isotopic pattern analysis in HRMS will confirm the preservation of the iodine atom, ensuring the intermediate is viable for downstream API synthesis.
References
Title: Use of GPR119 receptor agonists for increasing bone mass and for treating osteoporosis, as well as combination therapy relating
Source: Google Patents (US20100222340A1)
URL:
Title: Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide
Source: Benchchem
URL:
Title: Methods for preparation of furo[3,2‐c]pyridines; transformation of 3‐alkynyl‐4‐pyrones to benzofurans through a furopyrylium intermediate
Source: ResearchGate
URL:
A Comprehensive Guide to the Safe Disposal of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. As a specialized heterocyclic compound used in advanced research and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol. As a specialized heterocyclic compound used in advanced research and drug development, its unique chemical structure—incorporating an iodinated furo-pyridine core—necessitates a rigorous and informed approach to waste management. This guide is designed to equip researchers, scientists, and laboratory managers with the necessary information to handle this substance responsibly, ensuring personnel safety and environmental protection.
Core Principles: Hazard Analysis and Risk Mitigation
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for (7-Iodofuro[3,2-c]pyridin-2-yl)methanol may not be readily available, a risk assessment can be conducted by analyzing its structural components:
Iodinated Organic Compound: Organic iodides can be toxic and environmentally persistent. The primary disposal method for such compounds is typically high-temperature incineration, which destroys the chemical structure and converts the iodine into more manageable forms like molecular iodine (I₂) or inorganic salts.[1]
Pyridine Moiety: The pyridine ring suggests several potential hazards. Pyridine itself is a highly flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin. It is also incompatible with strong oxidizing agents and acids.[2] Therefore, waste containing this compound must be segregated from such materials.
Heterocyclic Furan Ring: Furan and its derivatives can exhibit toxicological properties.
Methanol Group: The -CH₂OH group classifies the compound as an alcohol, influencing its solubility and reactivity.
Based on this analysis, (7-Iodofuro[3,2-c]pyridin-2-yl)methanol must be treated as hazardous chemical waste. It must never be disposed of down the drain or in regular trash.[3][4] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, mandate the "cradle-to-grave" management of such hazardous materials.
Summary of Hazards and Handling Precautions
Hazard Category
Associated Risk & Rationale
Immediate Precaution
Toxicity
Harmful if swallowed, inhaled, or in contact with skin, based on pyridine and organic iodide characteristics.[5]
Always handle within a certified laboratory chemical fume hood.
Flammability
The pyridine core suggests potential flammability.
Store away from heat, sparks, and open flames.[2][4]
Reactivity
Potential for vigorous reaction with strong oxidizing agents and acids.
Segregate from incompatible chemicals during storage and waste collection.[2][6][7]
Environmental
Iodinated organic compounds can be persistent pollutants.
Prevent any release into the environment; do not dispose of via sewer or trash.[4][8]
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The OSHA Laboratory Standard (29 CFR 1910.1450) requires employers to ensure that protective equipment is available and used correctly.[9][10]
Hand Protection: Wear chemical-resistant gloves. Given the pyridine component, butyl rubber or laminate gloves are recommended over standard nitrile. Always consult the glove manufacturer's compatibility chart.
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
Body Protection: A flame-retardant lab coat, fully buttoned, is required.
Respiratory Protection: All handling and waste consolidation must be performed within a properly functioning laboratory chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
Adherence to this protocol ensures compliance with EPA and OSHA regulations and minimizes risk.[11]
Step 1: Waste Characterization and Segregation
Identify the Waste Stream: Determine the form of the waste:
Pure or Residual Solid: Unused or expired solid compound.
Contaminated Solutions: Reaction mixtures, mother liquors, or solutions in organic solvents.
Contaminated Labware & Debris: Pipette tips, filter paper, silica gel, and other solid materials contaminated with the compound.
Segregate Waste: Never mix incompatible waste streams.[6] Waste containing (7-Iodofuro[3,2-c]pyridin-2-yl)methanol should be collected in a dedicated container, separate from:
Strong Acids (especially nitric acid)
Strong Bases
Oxidizing Agents
Step 2: Waste Collection and Container Management
Select a Compatible Container:
For liquid waste (solutions), use a sturdy, sealable container made of a compatible material (e.g., glass or high-density polyethylene) with a screw-top cap.[12]
For solid waste (contaminated debris), use a puncture-resistant container, such as a pail lined with a clear plastic bag.[7]
Label the Container: Before adding any waste, affix a completed Hazardous Waste Label from your institution's Environmental Health & Safety (EHS) department.[3][13] The label must include:
The words "Hazardous Waste ".
The full, unabbreviated chemical name: (7-Iodofuro[3,2-c]pyridin-2-yl)methanol .
For mixtures, list all components and their approximate percentages.
The date waste was first added to the container.
The specific hazard characteristics (e.g., Toxic, Flammable).
Transfer Waste Safely:
Perform all transfers inside a chemical fume hood.
Keep the waste container closed at all times except when adding waste.[12][14] A funnel should not be left in the container opening.[14]
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[12]
Use Secondary Containment: Place liquid waste containers in a chemically resistant secondary containment bin to prevent the spread of potential spills.[6]
Inspect Regularly: Weekly inspections of the SAA are required to check for leaks or container degradation.[14]
Step 4: Arranging for Final Disposal
Contact EHS: Once the container is full, or if work with the compound is complete, contact your institution's EHS office to request a waste pickup.[3]
Complete Paperwork: Fill out any required chemical collection or waste manifest forms provided by EHS.
Final Disposal Method: The EHS office will consolidate the waste for transport by a licensed hazardous waste disposal facility. The recommended disposal method for this compound is high-temperature incineration , which effectively destroys the organic molecule.[15][16]
Spill and Emergency Procedures
Accidents require immediate and correct action.
Small Spill (inside a fume hood):
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
Collect the absorbent material and place it in your designated hazardous waste container.
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spill (outside a fume hood):
Evacuate the immediate area and alert nearby personnel.
If the compound is flammable, eliminate all sources of ignition.
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[6]
Decontamination and Empty Container Disposal
Glassware Decontamination: Glassware that has been in contact with the compound should be triple-rinsed with a suitable solvent (e.g., methanol, acetone). The first rinse must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses can typically be managed according to standard laboratory procedures.
Empty Stock Bottles: A container that held the pure compound is considered hazardous waste. It must be triple-rinsed with a solvent. This rinseate must be collected as hazardous waste.[13] After rinsing, obliterate or remove the original label, and dispose of the container as instructed by your EHS office.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Caption: A workflow for the safe disposal of laboratory chemical waste.
References
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
Laboratory Safety: OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]
The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved from [Link]
29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
Toxicological Profile for Pyridine - Potential for Human Exposure. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
Standard Operating Procedures for Pyridine. (n.d.). Washington State University. Retrieved from [Link]
Tackling the increasing contamination of the water supply by iodinated contrast media. (2022, February 24). Insights into Imaging. Retrieved from [Link]
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
Toxicological Profile for Iodine. (2004). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
Pyridine-3-methanol Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]
Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. (2023, January 1). MDPI. Retrieved from [Link]
Iodine Waste Recycling Program. (n.d.). Mitsui Plastics, Inc. Retrieved from [Link]
Methanol Disposal In Laboratories. (2024, March 22). Collect and Recycle. Retrieved from [Link]
Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). University of Wisconsin-Madison Environmental Health & Safety. Retrieved from [Link]
Personal protective equipment for handling (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Comprehensive Safety and PPE Protocol for Handling (7-Iodofuro[3,2-c]pyridin-2-yl)methanol Executive Summary (7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a specialized halogenated heterocyclic intermediate, critically util...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and PPE Protocol for Handling (7-Iodofuro[3,2-c]pyridin-2-yl)methanol
Executive Summary
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a specialized halogenated heterocyclic intermediate, critically utilized in the synthesis of GPR119 receptor agonists for the treatment of osteoporosis and metabolic disorders[1]. Because it integrates an iodine atom, a furo[3,2-c]pyridine core, and a reactive hydroxymethyl group, it presents unique toxicological and physical hazards. This guide provides drug development professionals with a self-validating, step-by-step operational and personal protective equipment (PPE) protocol to ensure absolute safety and regulatory compliance.
Part 1: Chemical Hazard Profile & Mechanistic Causality
Effective safety protocols are not arbitrary; they are dictated by molecular structure. Understanding the causality behind the compound's reactivity is the first step in risk mitigation:
Iodine Substitution (C7 Position): The heavy iodine atom significantly increases the molecule's lipophilicity, which facilitates rapid dermal absorption if the compound is dissolved in organic solvents. Furthermore, the carbon-iodine bond is susceptible to photodegradation and thermal decomposition, which can release highly toxic and corrosive iodine vapors (
I2
) or hydrogen iodide (HI)[2].
Furo[3,2-c]pyridine Core: Nitrogen-containing heteroaromatics are established skin sensitizers and mucous membrane irritants. The basicity of the pyridine nitrogen can cause localized severe irritation upon inhalation of airborne crystalline dust.
Hydroxymethyl Group: This moiety increases the compound's affinity for polar environments. When dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological screening, the compound can easily be transported across biological membranes, amplifying systemic toxicity risks.
Part 2: Tiered Personal Protective Equipment (PPE) Protocol
In strict accordance with OSHA 29 CFR 1910.132[3] and the National Research Council's Prudent Practices in the Laboratory[4], the following PPE system must be implemented. This system is designed to be self-validating, meaning the failure of one layer (e.g., a glove tear) is mitigated by secondary controls (e.g., fume hood containment).
Hand Protection (Dynamic Selection): Standard nitrile gloves (minimum 0.11 mm thickness) provide excellent resistance against the dry powder. However, because this compound is frequently dissolved in DMSO or DMF, Neoprene or Butyl rubber gloves are mandatory during the dissolution phase to prevent solvent-mediated dermal penetration.
Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times[5]. If scaling up the reaction (>10 grams), a full-face shield must be worn over the goggles to protect against splash hazards from basic solvents.
Respiratory Protection: All handling, weighing, and transfer must occur within a certified chemical fume hood operating at a face velocity of 80-100 fpm[6]. If a fume hood is compromised or unavailable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the furopyridine dust.
Body Protection: A 100% cotton or flame-resistant (FR) Nomex lab coat is required. Synthetic materials (like polyester) must be avoided, as they can melt directly into the skin in the event of a solvent-fueled flash fire.
Quantitative Data: Glove Permeation Summary
Table 1: Glove Permeation Data for Handling (7-Iodofuro[3,2-c]pyridin-2-yl)methanol in Common Solvents
Solvent Matrix
Recommended Glove Material
Breakthrough Time
Degradation Rating
Dry Powder
Nitrile (0.11 mm)
> 480 min
Excellent
Dimethyl Sulfoxide (DMSO)
Butyl Rubber / Neoprene
> 240 min
Good
Dichloromethane (DCM)
PVA (Polyvinyl Alcohol)
> 240 min
Excellent
Methanol / Ethanol
Nitrile (0.4 mm)
> 120 min
Good
Part 3: Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a closed-loop safety system during experimental setup.
Pre-Operation Validation: Verify fume hood airflow and ensure all necessary solvents and anti-static tools are within the hood to minimize hand movement in and out of the sash. Don base PPE.
Material Transfer: Use an anti-static, grounded spatula to transfer the powder. This prevents static-induced aerosolization of the fine furopyridine dust.
Weighing: Weighing must be conducted in a closed analytical balance or a vented balance enclosure[6].
Dissolution & Venting: Transfer the solid to a reaction vial and add the solvent (e.g., anhydrous DMF) slowly. Causality note: Dissolution of halogenated heterocycles can be slightly exothermic; always leave the vial loosely capped initially to vent any pressure buildup.
Reaction Setup: Purge the reaction vessel with an inert gas (Nitrogen or Argon). This stabilizes the iodine-carbon bond against ambient light and moisture, preventing oxidative degradation.
Decontamination: Wipe down the balance and fume hood surfaces with an isopropanol-dampened cloth, followed by a wipe with a 10% sodium thiosulfate solution to chemically neutralize any microscopic iodine residues[7].
Caption: Standard operational workflow for safely handling (7-Iodofuro[3,2-c]pyridin-2-yl)methanol.
Part 4: Emergency Spill Response & Disposal Plan
Halogenated heteroaromatics require specific neutralization and disposal pathways to prevent environmental contamination and the formation of toxic byproducts (such as dioxins) during incineration.
Step-by-Step Spill Response:
Evacuate & Assess: Isolate the spill area immediately. If the spill involves >5 grams or highly volatile solvents, evacuate the immediate laboratory space.
Don Emergency PPE: Upgrade to heavy-duty Neoprene gloves and a half-face respirator equipped with organic vapor/particulate (P100) cartridges[7].
Containment: Surround the solid spill with damp sand or a commercial chemical absorbent. Do NOT sweep dry , as this will aerosolize the toxic dust into the breathing zone.
Chemical Neutralization: If the compound has degraded and released free iodine (indicated by a purple/brown discoloration), spray the area with a 10% Sodium Thiosulfate (
Na2S2O3
) or Sodium Metabisulfite solution[2]. Causality: Thiosulfate acts as a reducing agent, converting toxic, volatile elemental iodine (
I2
) into highly soluble, non-volatile, and benign iodide ions (
I−
)[8].
Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.
Caption: Emergency spill response and iodine neutralization pathway for halogenated furopyridines.
Disposal Plan:
Never pour solutions containing (7-Iodofuro[3,2-c]pyridin-2-yl)methanol down the drain. All waste must be strictly segregated into Halogenated Organic Waste streams. The waste must be transported to an EPA-approved (or local equivalent) incineration facility equipped with alkaline scrubbers. These scrubbers are critical for capturing hydrogen iodide (HI) and nitrogen oxide (NOx) gases produced during the high-temperature combustion of the furopyridine ring[6].
References
[1] Title: Use of GPR119 receptor agonists for increasing bone mass and for treating osteoporosis, as well as combination therapy relating. Source: Google Patents. URL:
[3] Title: Personal Protective Equipment Subpart I 29 CFR 1910.132. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]
[5] Title: Personal Protective Equipment. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]
[6] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies of Sciences, Engineering, and Medicine. URL: [Link]
[4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). Source: National Research Council. URL: [Link]
[7] Title: Iodine Solution, 1.0N (USP) Safety Data Sheet. Source: Deepwater Chemicals, Inc. URL: [Link]
[8] Title: Safety Data Sheet - Iodine. Source: Kanto Chemical Co., Inc. URL: [Link]